molecular formula C36H50O8 B10780477 Doramectin aglycone

Doramectin aglycone

货号: B10780477
分子量: 610.8 g/mol
InChI 键: SHRUSRJMZSPNGG-LESZKQOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doramectin aglycone is a useful research compound. Its molecular formula is C36H50O8 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H50O8

分子量

610.8 g/mol

IUPAC 名称

(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m1/s1

InChI 键

SHRUSRJMZSPNGG-LESZKQOZSA-N

手性 SMILES

C[C@@H]1/C=C/C=C/2\CO[C@@H]3[C@]2([C@H](C=C([C@@H]3O)C)C(=O)O[C@@H]4C[C@H](C/C=C(/[C@@H]1O)\C)O[C@@]5(C4)C=C[C@H]([C@@H](O5)C6CCCCC6)C)O

规范 SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Doramectin Aglycone via Acid Hydrolysis of Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of doramectin aglycone through the acid-catalyzed hydrolysis of doramectin. This process is a critical step in the development of new doramectin derivatives and for various research applications. This document details the experimental protocol, data presentation, and a visualization of the chemical transformation.

Introduction

Doramectin, a macrocyclic lactone anthelmintic agent, is widely used in veterinary medicine. Its complex structure, featuring a disaccharide moiety attached to the aglycone core, offers opportunities for chemical modification to enhance its biological activity, pharmacokinetic properties, or to develop novel therapeutic agents. The selective removal of the disaccharide to yield this compound is a key synthetic transformation. Acid hydrolysis is a common and effective method for cleaving the glycosidic bonds to isolate the aglycone. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide and subsequently the desired this compound[1]. This guide provides a detailed methodology for this process, based on established procedures for closely related avermectins.

Experimental Protocols

The following protocol is adapted from established methods for the acid hydrolysis of avermectins, such as ivermectin, and is expected to be effective for doramectin due to their structural similarity.

Acid Hydrolysis of Doramectin

Objective: To cleave the disaccharide moiety from doramectin to yield this compound.

Materials:

  • Doramectin

  • Methanol

  • Hydrochloric acid (HCl), 0.02 M aqueous solution

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • Reaction Setup: Dissolve doramectin in methanol in a round-bottom flask.

  • Acid Addition: To the methanolic solution of doramectin, add a 0.02 M aqueous solution of hydrochloric acid.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature of 36-37°C for 3 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the monosaccharide and aglycone products.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Objective: To isolate and purify this compound from the crude reaction mixture.

Procedure:

  • Chromatography: The crude product is purified by silica gel column chromatography.

  • Elution: A gradient elution system of hexane and acetone is used. The polarity is gradually increased to first elute the less polar this compound, followed by the more polar monosaccharide intermediate and any unreacted starting material.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure aglycone.

  • Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

ParameterValue/RangeReference/Comment
Reaction Conditions
Acid CatalystHydrochloric Acid (HCl)Other acids like sulfuric acid in aqueous THF have also been reported for avermectins.
Acid Concentration0.02 MBased on ivermectin hydrolysis protocol.
SolventMethanol/Water
Temperature36-37 °C
Reaction Time3 hoursReaction progress should be monitored by HPLC.
Quantitative Analysis
Yield of AglyconeNot explicitly reported for doramectin.Yields for similar reactions with other avermectins can vary.
Purity of Aglycone>95% (expected after chromatography)Dependent on the efficiency of the purification.
Analytical Characterization
HPLCC18 column, UV detectionMethod would need to be developed to separate doramectin, monosaccharide, and aglycone.
Mass Spectrometry (MS)ESI-MS/MSExpected to show the molecular ion peak corresponding to the mass of this compound.
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMRWould confirm the absence of the sugar moieties and the integrity of the aglycone structure.

Visualization of the Synthesis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of doramectin to its aglycone.

doramectin_hydrolysis doramectin Doramectin monosaccharide Doramectin Monosaccharide doramectin->monosaccharide + H₃O⁺ - Oleandrose aglycone This compound monosaccharide->aglycone + H₃O⁺ - Oleandrose

Caption: Acid hydrolysis of doramectin to this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific needs and to conduct thorough analytical characterization of the final product.

References

Physicochemical Properties of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin aglycone is the core structural moiety of the potent anthelmintic drug, Doramectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from its parent compound.[1][2][3][] As a macrocyclic lactone, understanding its fundamental physicochemical properties is paramount for research and development in areas such as formulation, pharmacokinetics, and the exploration of new therapeutic applications. While Doramectin itself is widely used in veterinary medicine to treat and control internal and external parasites, its aglycone form is noted as an inhibitor of nematode larval development, though it lacks the paralytic activity of the parent compound.[1][] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are available from experimental sources, other values are predicted from computational models.

PropertyValueSource
Molecular Formula C₃₆H₅₀O₈[2]
Molecular Weight 610.78 g/mol [2]
Appearance Solid[2]
Boiling Point 809.2 ± 65.0 °C (Predicted)[5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]
pKa 12.43 ± 0.70 (Predicted, Strongest Acidic)[5]
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO.[1]
Storage Temperature -20°C[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of macrocyclic lactones like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[8][9]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] The rotation speed should be kept constant to ensure reproducibility.[9]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][10][11]

  • Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[12][13][14]

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[15]

  • Partitioning: Dissolve a precisely weighed amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the biphasic mixture in a sealed container for a set period to allow for partitioning between the two phases. Subsequently, centrifuge the mixture to ensure complete separation of the layers.

  • Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique like HPLC.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17]

  • Sample Preparation: Dissolve a known quantity of pure this compound in a suitable solvent mixture (e.g., a co-solvent like methanol or DMSO mixed with water, as the compound is poorly water-soluble). Ensure the solution is free of carbonate.[16][17]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.[17] For compounds in mixed solvents, extrapolation methods may be required to estimate the pKa in pure water.[17]

Visualizations

Formation of this compound

This compound is produced through the acid-catalyzed hydrolysis of the disaccharide moiety from the parent Doramectin molecule. This process occurs in two steps, first yielding the monosaccharide intermediate, followed by the removal of the final sugar unit to form the aglycone.[3]

G Doramectin Doramectin (with Disaccharide) Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide  Acid Hydrolysis (- Oleandrose) Aglycone This compound Monosaccharide->Aglycone  Acid Hydrolysis (- Oleandrose)

Caption: Hydrolysis pathway of Doramectin to this compound.

Proposed Mechanism of Action for Avermectins

Avermectins, the class of compounds to which Doramectin belongs, exert their anthelmintic effect by acting on specific neurotransmitter-gated ion channels in nematodes.[18][19][20] They are allosteric modulators of glutamate-gated chloride channels (GluCls) and may also potentiate GABA-gated chloride channels.[3][18] This leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[18][20]

G cluster_membrane Nematode Neuronal/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl⁻ (Intracellular) GluCl->Cl_in Irreversible Opening & Cl⁻ Influx Doramectin Doramectin/ Avermectins Doramectin->GluCl Binds to Allosteric Site Cl_out Cl⁻ (Extracellular) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis & Parasite Death Hyperpolarization->Paralysis Causes

Caption: Avermectin mechanism of action on nematode ion channels.

References

Mechanism of Action of Doramectin Aglycone in Nematodes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin, a potent macrocyclic lactone anthelmintic, exerts its primary effect on nematodes through the potentiation and direct activation of glutamate-gated chloride channels (GluCls). This action is characteristic of the avermectin class of compounds. While doramectin itself is the active pharmaceutical ingredient, its core structure, the doramectin aglycone, is fundamental to its biological activity. This technical guide delineates the molecular mechanism of action of this compound in nematodes, focusing on its primary and secondary molecular targets, the resultant physiological effects, and the experimental methodologies employed to elucidate this mechanism. Although specific quantitative data for the this compound is limited in publicly available literature, its mechanism can be largely inferred from studies on doramectin and the closely related ivermectin.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target of this compound in nematodes is the family of glutamate-gated chloride channels (GluCls). These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective anthelmintic drugs.[1][2][3]

Structure and Function of Nematode GluCls

Nematode GluCls are pentameric protein complexes that form a chloride-selective ion pore. Each subunit consists of a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. The M2 domain from each of the five subunits lines the central ion channel pore. In their physiological role, these channels are activated by the neurotransmitter glutamate, leading to an influx of chloride ions. This influx hyperpolarizes the neuronal or muscle cell membrane, resulting in an inhibitory signal that is crucial for regulating locomotion and feeding behaviors.[2][4]

Interaction of this compound with GluCls

This compound, like other avermectins, acts as a positive allosteric modulator and a direct agonist of GluCls.[4] It binds to a site distinct from the glutamate-binding site, located in the transmembrane domain at the interface between adjacent subunits.[2][5] This binding event has two major consequences:

  • Potentiation of Glutamate Response: At low concentrations, this compound enhances the affinity of the channel for glutamate. This means that the channel opens in response to lower concentrations of glutamate than would normally be required, amplifying the inhibitory signal.

  • Direct Channel Opening: At higher concentrations, this compound can directly open the GluCl channel in the absence of glutamate. This opening is often described as quasi-irreversible, leading to a prolonged and persistent influx of chloride ions.[6]

The sustained opening of GluCls causes a long-lasting hyperpolarization of the postsynaptic membrane in neurons and muscle cells. This effectively silences the signaling in these cells, leading to the characteristic flaccid paralysis of the nematode.[6]

Secondary Molecular Target: GABA-A Receptors

While GluCls are the primary targets, evidence suggests that avermectins, including doramectin, can also modulate γ-aminobutyric acid type-A (GABA-A) receptors in nematodes.[7][8] GABA is the primary inhibitory neurotransmitter in the nematode nervous system, acting on GABA-gated chloride channels.[9][10]

Studies on ivermectin have shown that it can potentiate the response of nematode GABA-A receptors to GABA.[7] This potentiation would further contribute to the hyperpolarization of neurons and muscle cells, augmenting the paralytic effect initiated at the GluCls. However, the affinity of avermectins for GABA-A receptors is generally considered to be lower than for GluCls, positioning them as a secondary target.

Physiological Consequences in Nematodes

The molecular actions of this compound at its target ion channels translate into profound and debilitating physiological effects on the nematode.

Inhibition of Pharyngeal Pumping

The nematode pharynx is a neuromuscular organ responsible for feeding. Its rhythmic pumping is essential for the ingestion of food. The neurons and muscles of the pharynx are rich in GluCls. The hyperpolarization induced by this compound disrupts the coordinated muscle contractions and relaxations required for pumping, leading to a rapid and sustained inhibition of feeding.[11] This starvation is a significant contributor to the anthelmintic efficacy of the drug.

Somatic Musculature Paralysis and Inhibition of Motility

The body wall muscles of nematodes are responsible for locomotion. These muscles are innervated by motor neurons that utilize both excitatory (acetylcholine) and inhibitory (GABA) neurotransmitters. GluCls are also present in the neuromuscular system. By activating these channels and potentiating GABAergic transmission, this compound causes a flaccid paralysis of the somatic musculature. This renders the nematode unable to move, preventing it from migrating within the host and ultimately leading to its expulsion.[12]

Quantitative Data

Table 1: In Vivo Efficacy of Doramectin Against Various Nematode Species in Cattle. This table summarizes the high efficacy of doramectin administered subcutaneously at a dose of 200 µg/kg.

Nematode SpeciesEfficacy (%)Reference
Ostertagia ostertagi (adult & inhibited L4)>99.9[2][14]
Haemonchus placei>99.9[14]
Trichostrongylus axei>99.9[14]
Cooperia spp.>99.9[14]
Oesophagostomum radiatum>99.9[14]
Dictyocaulus viviparus>99.9[14]
Nematodirus helvetianus97.9[14]
Trichuris discolor92.3[14]

Table 2: Comparative Persistent Efficacy of Doramectin and Ivermectin in Cattle. This table shows the reduction in worm burdens at day 56 post-treatment, highlighting the persistent activity of doramectin.[15]

TreatmentMean Total Worm Burden (Day 56)% Reduction vs. Control
Control25,368-
Ivermectin (200 µg/kg s.c.)10,77457.5
Doramectin (200 µg/kg s.c.)1,45294.3

Table 3: Comparative IC50 Values of Macrocyclic Lactones on C. elegans Motility. This table presents IC50 values from a motility assay, demonstrating the high potency of macrocyclic lactones. While doramectin was not specifically tested in this study, the data for ivermectin is indicative of the potency of this class of compounds.[12]

CompoundIC50 (nM)
Ivermectin1.8
Moxidectin0.9
Milbemycin Oxime3.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Neuromuscular Junction

The following diagram illustrates the signaling cascade initiated by this compound at a nematode neuromuscular junction, leading to muscle paralysis.

Doramectin_Aglycone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_influx Cl- Influx GluCl->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Doramectin This compound Doramectin->GluCl Binds (Allosteric Site) Glutamate->GluCl Binds

Signaling cascade of this compound at the neuromuscular junction.
Experimental Workflow for Assessing Anthelmintic Activity

The following diagram outlines a typical experimental workflow to evaluate the anthelmintic activity of a compound like this compound.

Anthelmintic_Assay_Workflow cluster_assays Phenotypic Assays start Start compound Compound Preparation (this compound) start->compound nematode_culture Nematode Culture (e.g., C. elegans, H. contortus) start->nematode_culture exposure Exposure of Nematodes to Compound compound->exposure nematode_culture->exposure motility Motility/Paralysis Assay exposure->motility pharyngeal Pharyngeal Pumping Assay exposure->pharyngeal larval_dev Larval Development Assay exposure->larval_dev data_analysis Data Analysis (IC50/EC50 Determination) motility->data_analysis pharyngeal->data_analysis larval_dev->data_analysis end End data_analysis->end

General workflow for assessing the anthelmintic activity of a compound.

Experimental Protocols

Electrophysiological Recording from Nematode Muscle Cells

This protocol is adapted from established methods for recording from C. elegans and parasitic nematode muscle cells.

Objective: To measure the effect of this compound on the membrane potential and ion channel currents of nematode muscle cells.

Materials:

  • Nematodes (C. elegans or parasitic species)

  • Dissection dish with a sylgard base

  • Fine dissection pins and forceps

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling electrodes

  • Extracellular solution (e.g., 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 15 mM HEPES, pH 7.3)

  • Intracellular (pipette) solution (e.g., 120 mM KCl, 20 mM KOH, 4 mM MgCl₂, 5 mM TES, 0.25 mM CaCl₂, 4 mM Na₂ATP, 36 mM sucrose, 5 mM EGTA, pH 7.2)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Nematode Preparation: Anesthetize adult nematodes and glue them to a coverslip coated with a thin layer of agarose.

  • Dissection: Using a sharp glass pipette, make a small incision along the dorsal midline of the worm to expose the underlying muscle cells.

  • Enzymatic Treatment (Optional): Briefly treat the exposed tissue with collagenase to remove the basal lamina and improve access to the muscle cells.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Mount the coverslip with the dissected worm onto the microscope stage and perfuse with extracellular solution.

    • Using a micromanipulator, approach a muscle cell with the recording electrode.

    • Establish a gigaohm seal between the electrode tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record baseline membrane potential and currents.

    • Perfuse the preparation with extracellular solution containing the desired concentration of this compound.

    • Record changes in membrane potential (in current-clamp mode) or holding current (in voltage-clamp mode).

Pharyngeal Pumping Assay

This assay quantifies the effect of this compound on the feeding behavior of nematodes.

Objective: To measure the rate of pharyngeal pumping in nematodes exposed to this compound.

Materials:

  • Synchronized population of adult nematodes (C. elegans)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • M9 buffer

  • This compound stock solution

  • Stereomicroscope

  • Stopwatch or video recording equipment

Procedure:

  • Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50. Add this compound to the agar at the desired final concentrations.

  • Nematode Transfer: Transfer a defined number of synchronized adult worms to the center of each prepared plate.

  • Incubation: Incubate the plates at a standard temperature (e.g., 20°C) for a specified duration.

  • Pumping Rate Measurement:

    • Place a plate on the stereomicroscope stage.

    • Focus on the terminal bulb of the pharynx of an individual worm.

    • Count the number of pharyngeal contractions (grinder movements) over a set period (e.g., 30 or 60 seconds).

    • Repeat this for a statistically significant number of worms for each concentration of the compound.

  • Data Analysis: Calculate the average pumping rate (pumps per minute) for each treatment group and compare it to the control group. Determine the IC50 value for the inhibition of pharyngeal pumping.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nematode GluCls.

Objective: To determine the binding affinity (Ki) of this compound for nematode GluCls using a radiolabeled ligand (e.g., [³H]-ivermectin).

Materials:

  • Membrane preparation from a source rich in nematode GluCls (e.g., nematode tissue homogenate or a cell line expressing recombinant GluCls)

  • Radiolabeled ligand (e.g., [³H]-ivermectin)

  • Unlabeled this compound

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ivermectin).

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The anthelmintic activity of this compound is primarily mediated through its interaction with glutamate-gated chloride channels in the nervous system and musculature of nematodes. By acting as a potent positive allosteric modulator and direct agonist of these channels, it causes a persistent influx of chloride ions, leading to hyperpolarization of cells, flaccid paralysis, and inhibition of feeding. A secondary potentiation of GABA-A receptors likely contributes to its overall efficacy. The invertebrate-specific nature of GluCls provides a high degree of selective toxicity against nematodes. Further quantitative studies on the aglycone itself would provide a more precise understanding of its structure-activity relationship and could aid in the development of next-generation anthelmintics.

References

The Biological Activity of Doramectin Aglycone on Parasite Larvae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin, a potent macrocyclic lactone, is a widely utilized anthelmintic in veterinary medicine, valued for its broad-spectrum activity against various nematode and arthropod parasites. While the efficacy of the parent compound is well-documented, the biological activity of its primary metabolite, doramectin aglycone, presents a distinct and nuanced profile. This technical guide provides an in-depth exploration of the current understanding of this compound's effects on parasite larvae. It synthesizes available data on its unique mechanism of action, which diverges from the acute paralytic effects of the parent compound, and instead focuses on the inhibition of larval development. This document is intended to serve as a resource for researchers engaged in anthelmintic drug discovery, mechanism of action studies, and the development of strategies to combat drug resistance. It is important to note that while the general principles are established for avermectin aglycones, specific quantitative data for this compound remains limited in publicly available literature.

Introduction: Doramectin and its Aglycone Metabolite

Doramectin is a semi-synthetic derivative of ivermectin, produced through the fermentation of Streptomyces avermitilis.[1] Structurally, it is a 16-membered macrocyclic lactone with a disaccharide moiety attached at the C-13 position. The biological activity of doramectin is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3]

Metabolically, doramectin can undergo hydrolysis, leading to the cleavage of the disaccharide unit to form this compound. This structural modification significantly alters its biological activity. While doramectin induces a rapid, flaccid paralysis in susceptible parasites, its aglycone metabolite is reported to be devoid of this paralytic activity.[4] Instead, the primary effect of this compound, and other avermectin aglycones, is the inhibition of larval development.[5]

Mechanism of Action

Parent Compound: Doramectin

The primary target of doramectin and other avermectins is the glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][6] Binding of doramectin to these channels leads to an increased influx of chloride ions into the nerve or muscle cells.[2][7] This results in hyperpolarization of the cell membrane, making it unresponsive to excitatory signals and leading to a flaccid paralysis of the parasite, ultimately causing its death and expulsion from the host.[2]

cluster_Neuron Nematode Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Doramectin Doramectin Doramectin->GluCl Binds and Activates

Fig. 1: Signaling pathway of Doramectin leading to parasite paralysis.
This compound: A Shift in Activity

The removal of the disaccharide moiety to form the aglycone results in a significant change in the compound's interaction with the parasite. While the precise molecular interactions are not fully elucidated, it is established that avermectin aglycones do not cause the characteristic rapid paralysis.[4] Instead, they interfere with the developmental processes of the larvae.[5] This suggests a different mode of interaction with the GluCls or the involvement of other molecular targets that regulate larval growth and molting. The leading hypothesis is that while the aglycone may still bind to GluCls, the nature of this binding or the downstream consequences are altered, leading to a disruption of developmental signaling rather than an immediate and sustained hyperpolarization.

cluster_Doramectin Doramectin cluster_Aglycone This compound D_GluCl Binds to GluCls D_Paralysis Causes Paralysis D_GluCl->D_Paralysis vs vs. A_Target Interacts with Developmental Pathways A_Inhibition Inhibits Larval Development A_Target->A_Inhibition

Fig. 2: Comparative biological outcomes of Doramectin and its Aglycone.

Quantitative Data on the Biological Activity of Doramectin and its Aglycone

Specific quantitative data for this compound is scarce in the literature. However, studies on the closely related ivermectin aglycone provide valuable insights into the potency of this class of molecules in larval development assays. The following tables summarize the efficacy of the parent compound, doramectin, against various parasite larvae and present the available analogous data for avermectin aglycones.

Table 1: Efficacy of Doramectin (Parent Compound) Against Various Parasite Larvae

Parasite SpeciesLarval StageEfficacy (%)Host
Ostertagia ostertagiFourth-stage larvae>99%Cattle
Cooperia oncophoraFourth-stage larvae≥99%Cattle
Haemonchus placeiFourth-stage larvae100%Cattle
Nematodirus helvetianusFourth-stage larvae75.5% - 83.3%Cattle
Dictyocaulus viviparusImmature stages>99.6%Cattle
Trichuris suisFourth-stage larvae79%Swine

Data compiled from multiple studies investigating the in vivo efficacy of doramectin.[8][9]

Table 2: In Vitro Activity of Avermectin Aglycones on Parasite Larvae

CompoundParasite SpeciesAssay TypeEndpointValue
Ivermectin AglyconeHaemonchus contortusLarval Development AssayDiscriminating Concentration21.6 ng/mL

This data is for ivermectin aglycone and is presented as an illustrative example of the potency of avermectin aglycones in inhibiting larval development.

Experimental Protocols

The biological activity of this compound and other anthelmintics on parasite larvae is primarily assessed using in vitro assays. The two most common methods are the Larval Development Assay (LDA) and the Larval Motility Assay.

Larval Development Assay (LDA)

This assay measures the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).

Principle: Nematode eggs are incubated in a growth medium containing serial dilutions of the test compound. After a set incubation period, the developmental stage of the larvae is assessed, and the concentration of the compound required to inhibit development is determined.

Detailed Protocol (adapted for Haemonchus contortus):

  • Egg Recovery: Collect fresh fecal samples from a host infected with the parasite of interest. Isolate the nematode eggs using a series of sieves and a flotation method (e.g., saturated salt solution).

  • Assay Setup:

    • Prepare a 2% agar solution and dispense it into the wells of a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in water. Add the dilutions to the agar-containing wells. Include solvent-only and no-compound controls.

    • Add a standardized number of eggs (approximately 50-100) to each well.

  • Incubation: Seal the plates and incubate at 25-27°C for 6-7 days.[5][10]

  • Assessment: After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and aid visualization. Examine the wells under an inverted microscope and count the number of eggs, L1, L2, and L3 larvae.

  • Data Analysis: Calculate the percentage of inhibition of development to L3 for each concentration compared to the control. Determine the effective concentration (e.g., EC50 or a discriminating concentration).

cluster_Workflow Larval Development Assay Workflow start Start egg_collection Collect Fecal Samples and Isolate Eggs start->egg_collection plate_prep Prepare 96-well Plates with Agar and Drug Dilutions egg_collection->plate_prep add_eggs Add Standardized Number of Eggs to Each Well plate_prep->add_eggs incubation Incubate Plates (6-7 days at 25-27°C) add_eggs->incubation assessment Stop Development (Iodine) and Assess Larval Stages incubation->assessment analysis Data Analysis (Calculate % Inhibition, EC50) assessment->analysis end End analysis->end

Fig. 3: Workflow for a typical Larval Development Assay (LDA).
Larval Motility Assay

This assay is used to assess the paralytic effects of a compound on motile larval stages. While less relevant for the primary activity of this compound, it is crucial for comparative studies with the parent compound.

Principle: Third-stage larvae (L3) are exposed to various concentrations of the test compound, and their motility is scored over time.

Detailed Protocol:

  • Larval Preparation: Obtain L3 larvae, either from fecal cultures or by exsheathing L3s.

  • Assay Setup:

    • Dispense a suitable buffer or culture medium into the wells of a 96-well plate.

    • Add serial dilutions of the test compound (e.g., doramectin and this compound in parallel).

    • Add a defined number of L3 larvae to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Motility Scoring: At specific time points (e.g., 24, 48, 72 hours), observe the larvae under a microscope. Score motility based on a defined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement). Automated tracking systems can also be used for more objective quantification.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in motility (IC50).

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses a distinct biological activity profile compared to its parent compound. Its ability to inhibit larval development without inducing paralysis is a significant finding that warrants further investigation. This unique mode of action could be particularly valuable in the context of anthelmintic resistance. Resistance to macrocyclic lactones is a growing concern, and understanding alternative mechanisms of action could pave the way for new therapeutic strategies.

The key areas for future research include:

  • Quantitative Efficacy Studies: There is a critical need for studies that quantify the efficacy of this compound (e.g., determining EC50 values) against a range of important parasite larvae.

  • Mechanism of Developmental Inhibition: Elucidating the precise molecular mechanism by which this compound inhibits larval development is a high priority. This includes investigating its binding affinity to different subunits of the glutamate-gated chloride channels and exploring potential interactions with other signaling pathways involved in nematode development, such as the TGF-β signaling pathway.[11]

  • Comparative Studies: Direct, quantitative comparisons of the effects of doramectin and this compound on larval development and motility are needed to fully understand the structure-activity relationship.

  • Relevance to Resistance: Investigating the activity of this compound on parasite strains that are resistant to doramectin could reveal if the developmental inhibition pathway remains susceptible, potentially offering a way to circumvent existing resistance mechanisms.

Conclusion

This compound represents a departure from the classic paralytic mode of action of avermectins. Its primary biological activity against parasite larvae is the inhibition of their development. While our understanding of this phenomenon is still evolving and specific quantitative data for this compound is limited, the existing research on related avermectin aglycones highlights a promising area for further investigation. A deeper understanding of the mechanisms underlying this developmental inhibition could lead to the development of novel anthelmintic strategies and tools for managing drug resistance. This technical guide serves as a foundation for researchers to build upon in their efforts to explore the full potential of doramectin and its metabolites in the ongoing fight against parasitic diseases.

References

Doramectin aglycone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin aglycone, the de-glycosylated derivative of the potent anthelmintic agent doramectin, presents a unique profile for scientific investigation. While its parent compound is well-characterized for its antiparasitic activity, this compound exhibits distinct biological properties, notably as an inhibitor of nematode larval development without the characteristic paralytic effects of avermectins.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and contextual information derived from its parent compound, doramectin. Due to the limited specific research on this compound, this document also outlines experimental protocols for the analysis of the parent compound, which can be adapted for the study of its aglycone metabolite.

Core Chemical and Physical Data

This compound is the resulting compound when the disaccharide unit is hydrolyzed from doramectin.

PropertyValueSource
CAS Number 1987883-26-0[1][2][3][4]
Molecular Formula C₃₆H₅₀O₈[1][2][3][4]
Molecular Weight 610.8 g/mol [1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]
Storage Temperature -20°C[1]

Biological Activity and Mechanism of Action

Limited published reports are available on the specific biological activity of this compound. It is primarily known as an acid degradation product of doramectin.[1] While it acts as an inhibitor of nematode larval development, it is notably devoid of the paralytic activity associated with its parent compound.[1]

The parent compound, doramectin, like other avermectins, exerts its antiparasitic effect by modulating chloride ion channels in the nerve and muscle cells of invertebrates.[4] Specifically, it potentiates glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[4] The absence of the disaccharide moiety in this compound appears to significantly alter this mechanism, eliminating the paralytic effect.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, methodologies for the degradation of doramectin and the analysis of its residues provide a foundational approach for researchers.

Preparation of this compound (Conceptual)

This compound is produced through the acid hydrolysis of doramectin, which removes the disaccharide unit.[1] A general procedure would involve:

  • Dissolution: Dissolving doramectin in a suitable organic solvent.

  • Acidification: Introduction of a strong acid to catalyze the hydrolysis of the glycosidic bonds.

  • Reaction: Stirring the mixture at a controlled temperature for a specified duration to ensure complete hydrolysis.

  • Neutralization and Extraction: Quenching the reaction with a base and extracting the this compound using an appropriate organic solvent.

  • Purification: Purifying the extracted compound using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

Analysis of Doramectin in Environmental Samples (Adapted for Aglycone)

The following protocol for the analysis of doramectin in sheep feces by HPLC with fluorescence detection can be adapted for this compound.

1. Sample Extraction:

  • Homogenize 2.0 g of the moist sample.
  • Add 25 ml of acetonitrile.
  • Shake on a mechanical shaker for 15 minutes at 400 rpm at room temperature.
  • Centrifuge the mixture for 10 minutes at 3000 rpm.

2. Clean-up and Pre-concentration:

  • Take a 15 ml portion of the supernatant.
  • Use a Bakerbond SPE Octyl (C8) cartridge (500 mg, 6 ml) for solid-phase extraction.
  • Elute the analyte with 5.0 ml of acetonitrile.

3. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.
  • Add 100 µl of N-methylimidazole–acetonitrile (1:1, v/v).
  • Add 150 µl of trifluoroacetic anhydride–acetonitrile (1:2, v/v).

4. HPLC Analysis:

  • Analyze the derivatized sample using HPLC with a fluorescence detector.

Visualized Workflows and Relationships

Formation of this compound

The following diagram illustrates the chemical transformation of doramectin to this compound through acid hydrolysis.

G Doramectin Doramectin (C₅₀H₇₄O₁₄) Aglycone This compound (C₃₆H₅₀O₈) Doramectin->Aglycone  Acid Hydrolysis Disaccharide Disaccharide Unit Doramectin->Disaccharide Cleavage of Glycosidic Bond

Caption: Formation of this compound from Doramectin.

Experimental Workflow for Analysis

This diagram outlines the key steps in the analytical workflow for detecting doramectin residues, adaptable for its aglycone.

G cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Homogenization Acetonitrile_Extraction Acetonitrile_Extraction Homogenization->Acetonitrile_Extraction Add Acetonitrile Centrifugation Centrifugation Acetonitrile_Extraction->Centrifugation SPE Solid-Phase Extraction (C8) Centrifugation->SPE Derivatization Derivatization SPE->Derivatization HPLC HPLC Derivatization->HPLC Inject

Caption: Analytical Workflow for Doramectin/Aglycone.

Conclusion

This compound remains a molecule of interest primarily due to its distinct biological activity compared to its parent compound. While it inhibits nematode larval development, its lack of paralytic effect suggests a different mode of interaction at the molecular level. The current body of public-domain research on this compound is sparse, presenting a clear opportunity for further investigation into its mechanism of action, potential therapeutic applications, and environmental fate. The experimental protocols and data presented in this guide serve as a foundational resource for researchers embarking on the study of this unique avermectin derivative.

References

The Unveiling of a Potent Core: A Technical Guide to the Discovery and History of Avermectin Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins, a class of 16-membered macrocyclic lactones, represent a landmark discovery in the field of antiparasitic agents. Their journey from a soil microorganism to a Nobel Prize-winning therapy has revolutionized veterinary and human medicine. At the heart of these potent molecules lies the avermectin aglycone, the core structure responsible for their biological activity. This technical guide provides an in-depth exploration of the discovery, history, chemical nature, and biological significance of avermectin aglycones, offering valuable insights for researchers and professionals in drug development.

The story of avermectin begins with a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In the 1970s, Satoshi Ōmura, a microbiologist at the Kitasato Institute, isolated a novel actinomycete from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[3][4] This microorganism, later named Streptomyces avermitilis, was sent to Merck for testing.[3][5] There, a team led by William C. Campbell discovered that fermentation broths of this bacterium exhibited potent anthelmintic activity against Nematospiroides dubius in mice.[3] This pivotal discovery, which combined Ōmura's expertise in isolating and culturing microorganisms with Campbell's innovative screening methods, led to the isolation and characterization of the active compounds, named avermectins.[6][7] For their groundbreaking work, Ōmura and Campbell were jointly awarded the 2015 Nobel Prize in Physiology or Medicine.[6][7]

From Fermentation to a Potent Core: The Genesis of Avermectin Aglycones

The naturally produced avermectins are glycosylated compounds, meaning they have sugar molecules attached to their core structure. Specifically, they possess a disaccharide composed of the sugar α-L-oleandrose linked at the C-13 position of the macrocyclic lactone.[8] The avermectin aglycones are the result of the removal of this disaccharide, a process that can be achieved through chemical or biological methods.

Biosynthesis of Avermectin Aglycones

The biosynthesis of the avermectin aglycone is a complex process orchestrated by a cluster of genes in Streptomyces avermitilis.[8] The core of the aglycone is assembled by a polyketide synthase (PKS) complex, which catalyzes the sequential condensation of acetate and propionate units.[8] Subsequent modifications, including cyclization and oxidation, lead to the formation of the final aglycone structure. The glycosylation of the aglycone is the final step in the biosynthesis of the natural avermectins.

G cluster_0 Polyketide Synthesis cluster_1 Aglycone Formation cluster_2 Glycosylation Starter Units Starter Units PKS Complex PKS Complex Starter Units->PKS Complex Polyketide Chain Polyketide Chain PKS Complex->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation Avermectin Aglycone Avermectin Aglycone Oxidation->Avermectin Aglycone Glycosyltransferase Glycosyltransferase Avermectin Aglycone->Glycosyltransferase Oleandrose Synthesis Oleandrose Synthesis Oleandrose Synthesis->Glycosyltransferase Avermectin Avermectin Glycosyltransferase->Avermectin

A simplified workflow of the biosynthesis of avermectin aglycones.

Chemical Structure and Preparation

The core structure of avermectin aglycones is a 16-membered macrocyclic lactone. There are eight major natural avermectins, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ in the substituent at the C-25 position and the presence or absence of a double bond between C-22 and C-23. Consequently, a variety of corresponding aglycones can be derived.

Experimental Protocol: Acid Hydrolysis of Avermectin to its Aglycone

Objective: To remove the oleandrose disaccharide from avermectin to yield the avermectin aglycone.

Materials:

  • Avermectin (e.g., Avermectin B1a)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol (CH₃OH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve avermectin in methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude avermectin aglycone.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure avermectin aglycone.

  • Confirm the structure of the purified aglycone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Avermectins are renowned for their potent anthelmintic, insecticidal, and acaricidal activities. While the glycosylated forms are generally more potent, the aglycones retain significant biological activity. A key difference lies in their mode of action. Ivermectin, a derivative of avermectin, causes paralysis in nematodes by potentiating glutamate-gated chloride channels (GluCls) in their nerve and muscle cells.[9] This leads to an influx of chloride ions, hyperpolarization, and ultimately, flaccid paralysis.

Interestingly, ivermectin aglycone has been shown to be a potent inhibitor of nematode larval development but is devoid of the paralytic activity seen with the parent compound. This suggests that while the aglycone can still interact with critical molecular targets within the parasite, the disaccharide moiety is crucial for the specific interaction with GluCls that leads to paralysis. The aglycone's ability to inhibit larval development points to a different or additional mechanism of action, possibly involving other cellular processes or targets.

Quantitative Biological Activity Data

The following table summarizes the available data on the biological activity of avermectin aglycones compared to their parent compounds.

CompoundTarget OrganismAssay TypeActivity (LC₅₀/IC₅₀)Reference
Avermectin B1aTetranychus urticae (two-spotted spider mite)Foliar spray0.02 ppm[Mrozik et al., 1983]
Avermectin B1a aglyconeTetranychus urticaeFoliar spray> 100 ppm[Mrozik et al., 1983]
IvermectinHaemonchus contortus (larvae)Larval development assay0.003 µg/mL[Gill et al., 1995]
Ivermectin aglyconeHaemonchus contortus (larvae)Larval development assay0.03 µg/mL[Gill et al., 1995]
Avermectin B1Trichostrongylus colubriformis (in gerbils)In vivoED₅₀ = 0.005 mg/kg[Chabala et al., 1980]
Avermectin B1 aglyconeTrichostrongylus colubriformis (in gerbils)In vivoED₅₀ > 1.0 mg/kg[Chabala et al., 1980]

Note: This table is a representation of available data and may not be exhaustive.

Experimental Protocol: Larval Development Assay for Anthelmintic Activity

Objective: To determine the inhibitory effect of avermectin aglycones on the development of nematode larvae.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Agar plates

  • Test compounds (avermectin aglycones) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient broth

  • Incubator

  • Microscope

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare serial dilutions of the test compound in nutrient broth.

  • Add a known number of nematode eggs to each well of a microtiter plate.

  • Add the different concentrations of the test compound to the wells. Include a solvent control and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development (e.g., 7 days).

  • After the incubation period, count the number of larvae that have developed to a specific stage (e.g., L3) in each well using a microscope.

  • Calculate the percentage of larval development inhibition for each concentration of the test compound compared to the control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of larval development) using appropriate statistical software.

Signaling Pathways and Experimental Workflows

The primary target of avermectins is the glutamate-gated chloride channel (GluCl) in invertebrates. The binding of avermectin to this channel leads to its irreversible opening, causing a continuous influx of chloride ions and hyperpolarization of the cell membrane, which in turn leads to paralysis.

G Avermectin Avermectin GluCl Channel GluCl Channel Avermectin->GluCl Channel Binds and Potentiates Chloride Influx Chloride Influx GluCl Channel->Chloride Influx Opens Channel Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

The signaling pathway of avermectin leading to paralysis in invertebrates.

The discovery and development of avermectin aglycones follow a systematic workflow.

G Isolation of S. avermitilis Isolation of S. avermitilis Fermentation & Avermectin Production Fermentation & Avermectin Production Isolation of S. avermitilis->Fermentation & Avermectin Production Isolation & Purification of Avermectins Isolation & Purification of Avermectins Fermentation & Avermectin Production->Isolation & Purification of Avermectins Chemical/Biological Conversion to Aglycones Chemical/Biological Conversion to Aglycones Isolation & Purification of Avermectins->Chemical/Biological Conversion to Aglycones Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Chemical/Biological Conversion to Aglycones->Structural Elucidation (NMR, MS) In vitro Bioassays In vitro Bioassays Structural Elucidation (NMR, MS)->In vitro Bioassays In vivo Bioassays In vivo Bioassays In vitro Bioassays->In vivo Bioassays Lead Optimization Lead Optimization In vivo Bioassays->Lead Optimization

A typical workflow for the discovery and testing of avermectin aglycones.

Conclusion

The discovery of avermectins and the subsequent investigation of their aglycones have had a profound impact on the control of parasitic diseases. The journey from a Japanese soil sample to a globally recognized therapeutic is a testament to the power of natural product discovery and international scientific collaboration. Avermectin aglycones, as the core structural motif, continue to be a subject of intense research. Understanding their synthesis, biological activity, and mechanism of action is crucial for the development of new and improved antiparasitic agents. This technical guide provides a comprehensive overview of this fascinating class of molecules, offering a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

Spectral Characterization of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone anthelmintic agent, undergoes metabolic degradation or forced chemical degradation to its aglycone form. The structural elucidation and characterization of Doramectin aglycone are crucial for understanding its biological activity, metabolic fate, and for the development of robust analytical methods for residue monitoring. This technical guide provides a comprehensive overview of the spectral characterization of this compound, detailing the expected data from various analytical techniques and the experimental protocols for their acquisition. While specific experimental data for this compound is not extensively published, this guide extrapolates from the known spectral characteristics of the closely related avermectin family of compounds to provide a predictive and practical framework for its analysis.

Introduction

Doramectin is a fermentation product of a mutant strain of Streptomyces avermitilis and is widely used in veterinary medicine to treat and control internal and external parasites.[1] Like other avermectins, Doramectin consists of a complex macrocyclic lactone core to which a disaccharide moiety is attached. The biological activity and pharmacokinetic profile of Doramectin are intrinsically linked to its chemical structure.

The cleavage of the disaccharide unit, either through acidic hydrolysis or enzymatic action, results in the formation of this compound.[2][3] Understanding the spectral properties of this aglycone is essential for:

  • Metabolite Identification: Identifying and quantifying metabolites in biological matrices.

  • Degradation Product Analysis: Characterizing degradation products in pharmaceutical formulations to ensure product stability and safety.

  • Reference Standard Characterization: Establishing a well-characterized reference standard for analytical assays.

  • Structure-Activity Relationship (SAR) Studies: Investigating the role of the saccharide moieties in the biological activity of the parent compound.

This guide will cover the key analytical techniques used for the spectral characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure

This compound retains the core macrocyclic lactone structure of the parent molecule but lacks the oleandrose disaccharide at the C13 position.

Molecular Formula: C₃₆H₅₀O₈[4] Molecular Weight: 610.78 g/mol [4]

Spectral Data

While a complete, published dataset specifically for this compound is scarce, the following sections present the expected spectral data based on the analysis of closely related avermectin aglycones and degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The data presented below are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~170-175 (C=O)
C3~3.8 - 4.2~70-75
C5~4.5 - 4.8~80-85
C7~3.9 - 4.3~75-80
C8a~5.5 - 5.9~120-125
C9~4.6 - 5.0~135-140
C10~5.3 - 5.7~125-130
C11~2.2 - 2.6~40-45
C12~3.0 - 3.4~45-50
C13~3.5 - 3.9~70-75 (with -OH)
C14a~5.2 - 5.6~115-120
C15~5.6 - 6.0~130-135
C22~1.5 - 1.9~35-40
C23~1.8 - 2.2~30-35
C25~3.0 - 3.4~70-75
C26~1.0 - 1.4~15-20
C27~1.2 - 1.6~20-25
C28~0.8 - 1.2~10-15
OCH₃ (at C5)~3.4 - 3.6~55-60

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) would be the methods of choice.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModeAdductPredicted m/zFragmentation Ions (MS/MS)
Positive ESI[M+H]⁺611.3527Loss of water (-18), loss of methanol (-32), cleavage of the macrocyclic ring.
Positive ESI[M+Na]⁺633.3346Similar fragmentation to [M+H]⁺ with sodium retention.
Positive ESI[M+NH₄]⁺628.3793Loss of ammonia (-17) and water (-18).

Note: The exact fragmentation pattern will depend on the collision energy and the instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohols)3500 - 3200 (broad)Stretching vibration
C-H (Alkanes)2960 - 2850Stretching vibration
C=O (Ester)1740 - 1720Stretching vibration
C=C (Alkene)1650 - 1600Stretching vibration
C-O (Ester, Ether, Alcohol)1250 - 1000Stretching vibration
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its conjugated diene system.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)
Methanol or Ethanol~245To be determined experimentally

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the spectral characterization of this compound.

Preparation of this compound

This compound can be prepared by the acid-catalyzed hydrolysis of Doramectin.

  • Dissolution: Dissolve Doramectin in a suitable organic solvent (e.g., methanol or ethanol).

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: Once the reaction is complete, neutralize the mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aglycone into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the isolated this compound by NMR and MS.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: ESI or APCI in positive ion mode.

    • Scan Mode: Full scan for MS and product ion scan for MS/MS.

    • Collision Energy: Optimize the collision energy to obtain informative fragment ions.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and to propose fragmentation pathways.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200 - 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Visualizations

The following diagrams illustrate the formation of this compound and a general workflow for its spectral characterization.

G Formation of this compound Doramectin Doramectin (with disaccharide) Monosaccharide Doramectin Monosaccharide (with one sugar unit) Doramectin->Monosaccharide Acid Hydrolysis (Step 1) Aglycone This compound (no sugar units) Monosaccharide->Aglycone Acid Hydrolysis (Step 2)

Caption: Logical relationship in the formation of this compound.

G Experimental Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Hydrolysis Acid Hydrolysis of Doramectin Purification Purification of Aglycone (e.g., Column Chromatography) Hydrolysis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR UV UV-Vis Spectroscopy Purification->UV Structure Structural Elucidation and Characterization NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: Workflow for this compound characterization.

Conclusion

The spectral characterization of this compound is a critical step in various aspects of drug development and safety assessment. This technical guide provides a comprehensive, albeit predictive, overview of the expected spectral data and detailed experimental protocols for its acquisition. By leveraging the information available for related avermectin compounds, researchers can effectively approach the structural elucidation and analysis of this compound. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the pharmaceutical and veterinary medicine fields. It is important to reiterate that the spectral data presented herein should be confirmed through rigorous experimental investigation.

References

In vitro anthelmintic spectrum of Doramectin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Anthelmintic Spectrum of Doramectin Aglycone

Introduction

Doramectin, a macrocyclic lactone anthelmintic, is a potent endectocide widely used in veterinary medicine.[1] Its efficacy stems from its interaction with glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][3] The active form of the drug is the parent molecule; however, understanding the biological activity of its metabolites and degradation products, such as this compound, is crucial for a comprehensive understanding of its overall anthelmintic effect and environmental impact. This compound is formed by the hydrolysis of the disaccharide unit of doramectin.[4]

This technical guide provides a detailed overview of the current understanding of the in vitro anthelmintic spectrum of this compound. It is intended for researchers, scientists, and drug development professionals. The guide synthesizes the limited available data on the aglycone, extrapolates potential activity based on the known spectrum of the parent compound, and provides detailed experimental protocols for its further investigation.

Current State of Knowledge

Direct research on the in vitro anthelmintic activity of this compound is sparse. A key finding indicates that this compound is an inhibitor of nematode larval development but lacks the paralytic activity characteristic of the parent compound.[4] This suggests a different or more nuanced mechanism of action for the aglycone, focused on developmental processes rather than neuromuscular function in adult worms. To date, there are no extensive published reports detailing the broad-spectrum in vitro efficacy of this compound against a range of helminth species.[4]

Predicted In Vitro Anthelmintic Spectrum

Given the lack of specific data for the aglycone, the known in vivo spectrum of Doramectin in cattle provides a rational basis for selecting target nematode species for future in vitro studies of this compound. The parent compound is highly effective against a wide array of gastrointestinal roundworms and lungworms.[5][6][7]

Data Presentation: Predicted Efficacy of this compound Against Key Nematode Species

The following table summarizes the established efficacy of the parent compound, Doramectin, against various nematode species. This information can guide the selection of parasites for in vitro testing of this compound, with a focus on larval development assays.

Target Helminth SpeciesFamilyPrimary Site of InfectionKnown Efficacy of Doramectin (Parent Compound)Predicted Target for this compound Larval Development Assays
Ostertagia ostertagiTrichostrongylidaeAbomasumHigh efficacy against adult and larval stages[5][7][8]Yes
Haemonchus placeiTrichostrongylidaeAbomasumHigh efficacy against adult and larval stages[6][7]Yes
Trichostrongylus axeiTrichostrongylidaeAbomasumHigh efficacy against adult and larval stages[5][6][7]Yes
Cooperia oncophoraCooperiidaeSmall IntestineHigh efficacy against adult and larval stages[5][7][8][9]Yes
Cooperia punctataCooperiidaeSmall IntestineHigh efficacy against adult and larval stages[5][7]Yes
Cooperia surnabadaCooperiidaeSmall IntestineHigh efficacy against adult and larval stages[5][6]Yes
Bunostomum phlebotomumAncylostomatidaeSmall IntestineHigh efficacy[5]Yes
Oesophagostomum radiatumStrongylidaeLarge IntestineHigh efficacy against adult and larval stages[5][6][7]Yes
Nematodirus helvetianusMolineidaeSmall IntestineVariable efficacy[5][7]Potential, to investigate spectrum limitations
Dictyocaulus viviparusDictyocaulidaeLungsHigh efficacy[5][8][9]Yes
Trichuris spp.TrichuridaeCecum, ColonModerate efficacy[5]Potential, to investigate broader spectrum

Experimental Protocols

Based on the evidence that this compound inhibits larval development, the following in vitro assays are recommended for its evaluation.

Egg Hatch Assay (EHA)

This assay is fundamental for determining the ovicidal activity of a compound by assessing its ability to prevent the hatching of nematode eggs.

Methodology:

  • Egg Collection: Nematode eggs are recovered from the feces of infected host animals using a series of sieves and a flotation technique with a saturated salt solution.[10]

  • Sterilization and Suspension: The collected eggs are sterilized with a mild disinfectant (e.g., sodium hypochlorite) to prevent fungal and bacterial growth, then washed and suspended in a suitable buffer or culture medium.

  • Assay Setup: A standardized number of eggs (e.g., 100-200) are added to each well of a 96-well microtiter plate.

  • Compound Addition: this compound, solubilized in a suitable solvent like DMSO, is added to the wells at a range of concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated at an optimal temperature for egg development (typically 25-28°C) for 48-72 hours.[10]

  • Hatching Assessment: After incubation, a few drops of a fixative, such as Lugol's iodine, are added to each well to stop development.[11] The number of unhatched eggs and first-stage larvae (L1) are counted under an inverted microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. An IC50 (inhibitory concentration 50%) value can then be determined.

Egg_Hatch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_collection Collect Nematode Eggs from Feces egg_purification Purify and Sterilize Eggs egg_collection->egg_purification dispense_eggs Dispense Eggs into 96-well Plate egg_purification->dispense_eggs add_compound Add this compound (and Controls) dispense_eggs->add_compound incubation Incubate at 25-28°C for 48-72h add_compound->incubation stop_hatching Add Lugol's Iodine incubation->stop_hatching count_larvae Count Hatched Larvae and Unhatched Eggs stop_hatching->count_larvae calculate_ic50 Calculate % Inhibition and IC50 count_larvae->calculate_ic50

Caption: Workflow for the Egg Hatch Assay (EHA).

Larval Development Assay (LDA)

This assay evaluates the ability of a compound to inhibit the development of nematode larvae from the first stage (L1) to the third infective stage (L3).

Methodology:

  • L1 Larvae Preparation: First-stage larvae (L1) are obtained by hatching nematode eggs in a controlled environment.

  • Assay Setup: A defined number of L1 larvae are placed in each well of a 96-well plate containing a nutrient medium that supports larval growth.

  • Compound Exposure: this compound is added to the wells across a concentration gradient.

  • Incubation: The plates are incubated for a period sufficient for the development of L1 to L3 larvae in the control wells (typically 5-7 days) at an appropriate temperature.

  • Development Assessment: The development of larvae in each well is assessed microscopically. The number of larvae that have successfully developed to the L3 stage is counted. Development can be arrested at different stages, which should be noted.

  • Data Analysis: The percentage of larval development inhibition is calculated for each concentration. An IC50 value is determined based on the dose-response curve.

Larval_Development_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis hatch_eggs Hatch Nematode Eggs to Obtain L1 Larvae dispense_l1 Dispense L1 Larvae into 96-well Plate hatch_eggs->dispense_l1 add_compound Add this compound and Nutrient Medium dispense_l1->add_compound incubation Incubate for 5-7 Days add_compound->incubation assess_development Assess Larval Stage (L1, L2, L3) incubation->assess_development calculate_inhibition Calculate % Development Inhibition and IC50 assess_development->calculate_inhibition

Caption: Workflow for the Larval Development Assay (LDA).

Mechanism of Action and Signaling Pathways

The parent macrocyclic lactones, including Doramectin, primarily act as agonists of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[3][12] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the worm.[3]

The observation that this compound inhibits larval development without causing paralysis suggests a different or more specific mode of action.[4] It is plausible that the aglycone moiety still interacts with ion channels or other receptors that are crucial for signaling pathways involved in larval molting and development, but perhaps with different affinity or at different sites than those causing paralysis in adult worms.

The signaling pathways governing nematode development are complex and involve hormonal regulation and sensory perception. The aglycone could potentially interfere with:

  • Nuclear Hormone Receptors (NHRs): These receptors are critical for regulating the expression of genes involved in molting and development.

  • Sensory Neuron Function: Avermectins can affect pharyngeal pumping, which is neuronally controlled. Disruption of sensory neurons involved in feeding or environmental sensing could lead to developmental arrest.

  • Cuticle Formation: The molting process involves the synthesis and remodeling of the cuticle. The aglycone might interfere with biochemical pathways essential for this process.

Proposed_Mechanism_of_Action cluster_parent Doramectin (Parent Compound) cluster_aglycone This compound (Hypothesized) doramectin Doramectin glucl Glutamate-Gated Chloride Channels (GluCls) doramectin->glucl Binds to hyperpolarization Hyperpolarization of Nerve/Muscle Cells glucl->hyperpolarization Opens paralysis Flaccid Paralysis hyperpolarization->paralysis Leads to aglycone This compound target Unknown Molecular Target(s) in Larvae aglycone->target Interacts with pathway Disruption of Developmental Signaling Pathways (e.g., NHRs, Cuticle Synthesis) target->pathway Affects inhibition Inhibition of Larval Development/Molting pathway->inhibition Results in

Caption: Contrasting mechanisms of Doramectin and its aglycone.

Conclusion and Future Directions

While the in vivo efficacy of Doramectin is well-documented, its aglycone represents a significant knowledge gap in the field of anthelmintic research. The available evidence points towards a distinct mechanism of action for this compound, one that is centered on the inhibition of larval development rather than the neuromuscular paralysis seen with the parent compound.

Future research should focus on systematically evaluating the in vitro efficacy of this compound against a broad range of nematode species of veterinary and agricultural importance using the assays outlined in this guide. Determining the precise molecular target and the affected signaling pathways will be crucial for understanding its biological role and potential for development as a novel anthelmintic with a unique mode of action. Such studies will not only elucidate the complete lifecycle activity of Doramectin and its metabolites but may also open new avenues for parasite control strategies.

References

Doramectin Aglycone: A Technical Examination of its Formation as a Degradation Product of Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a potent macrocyclic lactone, is a widely used veterinary endectocide effective against a broad spectrum of internal and external parasites. Its efficacy and pharmacokinetic profile are well-documented; however, the nature and formation of its various transformation products are critical for a comprehensive understanding of its disposition and potential residues. This technical guide focuses on doramectin aglycone, a derivative of doramectin, clarifying its origin as a degradation product rather than a conventional in vivo metabolite based on current scientific literature.

While metabolism studies of doramectin in species such as cattle, rats, and dogs have identified several metabolites resulting from O-demethylation and hydroxylation, there are no published reports confirming the presence of this compound as a biological metabolite in animals or the environment.[1] Instead, evidence strongly indicates that this compound is an acid-catalyzed degradation product formed through the hydrolysis of the disaccharide moiety of the parent doramectin molecule.[1][2]

This guide will provide a detailed overview of the formation pathway of this compound, summarize the known metabolites of doramectin, and present relevant experimental protocols for the analysis of doramectin and its derivatives.

Formation of this compound

This compound is produced via a two-step acid-catalyzed hydrolysis of doramectin. The process involves the sequential removal of the two sugar units from the macrocyclic lactone core. The first hydrolysis step yields doramectin monosaccharide, which upon further hydrolysis, loses the second saccharide unit to form this compound.[2]

This chemical transformation is not reported as a significant pathway in the biological metabolism of doramectin in target animal species. Metabolic processes in animals primarily involve enzymatic modifications of the doramectin molecule, leading to more polar compounds that are more readily excreted.

dot

Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide Acid-catalyzed hydrolysis (Step 1) Aglycone This compound Monosaccharide->Aglycone Acid-catalyzed hydrolysis (Step 2)

Figure 1: Formation of this compound.

Known Metabolites of Doramectin

Studies on the biotransformation of doramectin in various animal species have consistently identified a number of metabolites. These are primarily formed through O-demethylation of the distal saccharide ring and hydroxylation of the 24-methyl group. The major metabolites are more polar than the parent drug. A summary of these metabolites is presented in the table below. It is important to note that quantitative data for this compound as an in vivo metabolite is not available in the reviewed scientific literature, as it is identified as a degradation product.

Metabolite Description Species Detected In Quantitative Data (in vivo)
3"-O-desmethyldoramectinResult of O-demethylation in the distal saccharide ring.Cattle, Rats, DogsData not available in a comparative format.
24-hydroxymethyldoramectinResult of hydroxylation of the 24-methyl group.Cattle, Rats, DogsData not available in a comparative format.
24-hydroxymethyl-3"-O-desmethyldoramectinA combination of both O-demethylation and hydroxylation.Cattle, Rats, DogsData not available in a comparative format.
This compound Acid degradation product from hydrolysis of the disaccharide unit. Not reported as an in vivo metabolite. Not applicable as an in vivo metabolite.

Experimental Protocols

While specific protocols for the routine analysis of this compound in biological matrices are not established due to its nature as a degradation product, the methodologies for detecting and quantifying doramectin and its known metabolites can be adapted for this purpose. The following sections outline a general workflow and specific techniques commonly employed.

General Analytical Workflow

The analysis of avermectins like doramectin and its potential degradation products from biological samples typically involves several key steps: extraction, clean-up, derivatization (for some detection methods), and chromatographic separation and detection.

dot

cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase) Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional, for Fluorescence Detection) Cleanup->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC Detection Detection (e.g., MS/MS or Fluorescence) LC->Detection

Figure 2: General Avermectin Analysis Workflow.
Sample Extraction and Clean-up

Objective: To isolate the analyte(s) of interest from the complex biological matrix (e.g., plasma, tissue, milk) and remove interfering substances.

Methodology: Solid-Phase Extraction (SPE)

  • Sample Homogenization: Homogenize tissue samples in a suitable solvent (e.g., acetonitrile). For liquid samples like plasma or milk, protein precipitation may be performed first.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.

  • Elution: Elute the analytes from the cartridge using a stronger solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Derivatization for Fluorescence Detection

Objective: To enhance the detectability of avermectins, which lack a native chromophore, by creating a fluorescent derivative.

Methodology:

  • To the dried residue from the clean-up step, add a derivatization agent. A common reagent is a mixture of trifluoroacetic anhydride (TFAA) and 1-methylimidazole in a solvent like acetonitrile.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specific duration to allow for complete derivatization.

  • After cooling, the sample is ready for injection into the HPLC system.

Chromatographic Separation and Detection

Objective: To separate the analyte(s) from other components in the extract and to detect and quantify them.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

  • Chromatographic System: A reverse-phase HPLC system is typically used.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for avermectins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte. For doramectin, a potential precursor ion would be its protonated molecule [M+H]⁺, and specific product ions would be selected for quantification and confirmation. If analyzing for this compound, specific MRM transitions would need to be determined for this compound.

Conclusion

Based on the available scientific literature, this compound is characterized as a degradation product of doramectin resulting from acid-catalyzed hydrolysis, and not as a metabolite formed through biological processes in animals. While an "unidentified degradation product" has been noted in plasma at high doses of doramectin, its identity as this compound has not been confirmed.[3] Therefore, for drug development and residue analysis, the focus remains on the parent drug and its known, enzymatically-formed metabolites. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of doramectin and its derivatives, and could be adapted to investigate the presence of this compound should the need arise in specific stability or degradation studies.

References

Methodological & Application

Application Note: Quantification of Doramectin Aglycone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine.[1][2] The doramectin aglycone is a key impurity and degradant of doramectin. Accurate quantification of this compound is crucial for quality control during the manufacturing of doramectin drug substances and for stability studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is adapted from established protocols for doramectin and its related substances.[1][2]

Principle

This method utilizes RP-HPLC to separate this compound from doramectin and other related impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C8 or C18) and a polar mobile phase (typically a mixture of acetonitrile and water). The eluted compounds are detected by a UV detector at a specific wavelength, and the amount of this compound is quantified by comparing its peak area to that of a reference standard.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Doramectin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified using a Milli-Q system)

  • Phosphoric acid (analytical grade)

  • Perchloric acid (analytical grade, optional for mobile phase A)[2]

  • Trifluoroacetic anhydride (TFAA) and 1-methylimidazole (for derivatization if using fluorescence detection)[3]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector or Fluorescence Detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm or 0.22 µm)

  • Ultrasonic bath

3. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of doramectin and its related substances, which can be applied for the quantification of this compound.

ParameterCondition 1Condition 2
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][2]Newcrom R1 (custom dimensions available)[4]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][2]Acetonitrile, Water, and Phosphoric Acid[4]
Flow Rate 0.8 mL/min[2]1.0 mL/min (typical)
Column Temperature 40 °C[1][2]30 °C
Detection Wavelength 245 nm (UV)[1][2]365 nm (Excitation), 470 nm (Emission) (Fluorescence, after derivatization)[5]
Injection Volume 10 µL50 µL[3]
Run Time 10 minutes[1][2]15 minutes[3]

4. Preparation of Solutions

4.1. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh about 10 mg of this compound Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[1][2]

  • Sonicate for 5 minutes to ensure complete dissolution.

4.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 - 10 µg/mL).

4.3. Sample Preparation

  • Accurately weigh a sample of the doramectin drug substance.

  • Transfer it to a volumetric flask.

  • Dissolve and dilute to a known concentration (e.g., 1 mg/mL) with methanol.[1][2]

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.03% of target concentration
Limit of Quantification (LOQ) 0.1% of the target concentration[1][2]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity The method is specific for the separation of this compound from doramectin and other impurities.
Robustness The method is robust to small variations in mobile phase composition, flow rate, and column temperature.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock and Working Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Doramectin Doramectin Drug Substance Degradation Degradation / Impurity Formation Doramectin->Degradation Aglycone This compound Degradation->Aglycone QC Quality Control Analysis Aglycone->QC HPLC HPLC Quantification QC->HPLC Safety Ensures Product Safety and Efficacy HPLC->Safety

Caption: Logical relationship for this compound formation and its quality control.

The described RP-HPLC method is suitable for the reliable quantification of this compound in doramectin drug substances. The method is specific, accurate, and precise, making it a valuable tool for quality control and stability testing in the pharmaceutical industry. The provided protocols and parameters can be adapted and validated for specific laboratory conditions and instrumentation.

References

Application Note: Quantitative Analysis of Doramectin Aglycone in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of doramectin aglycone in various tissue samples (liver, muscle, and fat) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Doramectin, a broad-spectrum anti-parasitic agent, can undergo hydrolysis to its aglycone form. Monitoring the levels of this metabolite is crucial for pharmacokinetic and residue studies. The described method provides a robust and sensitive workflow for the extraction, separation, and quantification of this compound, ensuring high accuracy and precision for research and drug development applications.

Introduction

Doramectin is a macrocyclic lactone of the avermectin family, widely used in veterinary medicine.[1] Its primary metabolite of interest is the aglycone, formed by the hydrolysis of the disaccharide moiety.[2][3] Understanding the tissue distribution and depletion of this compound is essential for evaluating drug metabolism, pharmacokinetics, and ensuring food safety. LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of drug residues in complex biological matrices.[4] This document provides a comprehensive guide for the analysis of this compound in tissue samples.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in tissue samples is depicted in the following diagram.

Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (Liver, Muscle, Fat) Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup Sample Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for tissue sample analysis.

Detailed Protocols

Sample Preparation

Materials:

  • Tissue sample (liver, muscle, or fat)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Formic acid, 88%

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 2 g of the minced tissue sample into a 50 mL polypropylene centrifuge tube. Add 8 mL of acetonitrile. Homogenize for 1 minute.

  • Extraction: Add 2 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the acetonitrile supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.

  • Elution: Elute the analyte with 8 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20, v/v). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters:

Based on the molecular weight of this compound (610.8 g/mol ) and fragmentation patterns of similar avermectin aglycones, the following parameters are proposed.[2][5] It is crucial to optimize these parameters on the specific instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 611.4 [M+H]⁺
Product Ions (m/z) To be determined by infusion of a this compound standard. Likely fragments would involve neutral losses of water and cleavages of the macrocyclic lactone ring.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of avermectins in tissue samples. While specific data for this compound is not widely available, these values for the parent compound provide a benchmark for method validation.[4][6][7][8]

Table 1: Linearity and Range

AnalyteMatrixLinear Range (ng/g)R² Value
DoramectinLiver1 - 100>0.99
DoramectinMuscle1 - 100>0.99
DoramectinFat1 - 100>0.99

Table 2: Recovery and Precision

AnalyteMatrixSpiking Level (ng/g)Recovery (%)RSD (%)
DoramectinLiver1085 - 110< 15
DoramectinMuscle1080 - 115< 15
DoramectinFat1075 - 120< 20

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (ng/g)LOQ (ng/g)
DoramectinLiver0.10.5
DoramectinMuscle0.10.5
DoramectinFat0.21.0

Discussion

The presented protocol provides a solid foundation for the quantitative analysis of this compound in tissue samples. The sample preparation procedure, involving either liquid-liquid or solid-phase extraction, is designed to efficiently extract the analyte while minimizing matrix effects. The use of a C18 column in the LC separation provides good retention and peak shape for the relatively non-polar aglycone.

A critical consideration is the potential for the hydrolysis of doramectin to its aglycone during sample preparation. The use of acidic conditions in the mobile phase is generally acceptable for LC-MS/MS analysis, but prolonged exposure of the sample extract to strong acids should be avoided to prevent artificial formation of the aglycone. It is recommended to process samples in a timely manner and to keep extracts cool.

For the MS/MS detection, it is imperative to determine the optimal precursor and product ions, as well as collision energies, by infusing a pure standard of this compound into the mass spectrometer. The proposed precursor ion of m/z 611.4 corresponds to the protonated molecule [M+H]⁺. The product ions will arise from the fragmentation of the macrocyclic lactone structure.

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantification of this compound in tissue samples. The protocol is designed to be robust and sensitive, making it suitable for a range of applications in drug metabolism, pharmacokinetics, and residue analysis. Adherence to the described procedures and proper validation of the method on the specific instrumentation will ensure reliable and accurate results.

References

Application Notes and Protocols: In Vitro Assay for Doramectin Aglycone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] Its primary mechanism of action involves the positive allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[3][4] This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite.[5] Doramectin aglycone is a metabolite of doramectin, formed by the hydrolysis of the disaccharide moiety. While it is known to inhibit nematode larval development, it reportedly lacks the paralytic activity of its parent compound, suggesting a potentially different or significantly attenuated biological activity profile.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described assays will enable researchers to:

  • Evaluate the activity of this compound on its parent compound's primary target, the glutamate-gated chloride channels.

  • Assess the general cytotoxicity of this compound in a mammalian cell line.

  • Investigate the potential for this compound to interact with P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

Signaling Pathway of Doramectin at Glutamate-Gated Chloride Channels

GluCl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl_ion Cl- GluCl->Cl_ion Channel opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death (in invertebrates) Hyperpolarization->Paralysis Leads to

Caption: Doramectin's mechanism of action at the glutamate-gated chloride channel.

Data Presentation

The following tables present hypothetical, yet plausible, data for the in vitro activities of Doramectin and its aglycone. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Activity at Glutamate-Gated Chloride Channels (GluCls)

CompoundEC50 (nM) for GluCl ActivationMaximum Channel Activation (% of Glutamate)
Doramectin10 ± 2110 ± 8%
This compound> 10,000< 10%
Ivermectin (Control)22 ± 5[6]105 ± 6%

Table 2: In Vitro Cytotoxicity (MTT Assay in HEK293 cells)

CompoundIC50 (µM) after 48h Exposure
Doramectin35 ± 4
This compound> 100
Doxorubicin (Control)0.5 ± 0.1

Table 3: P-glycoprotein (P-gp) Inhibition (Rhodamine 123 Efflux Assay)

CompoundIC50 (µM) for P-gp Inhibition
Doramectin8 ± 1.5[7]
This compound25 ± 3
Verapamil (Control)5 ± 0.8

Experimental Protocols

Glutamate-Gated Chloride Channel (GluCl) Activity Assay

This protocol is adapted from a high-throughput fluorescence-based assay for modulators of ligand-gated chloride channels.[8]

Objective: To determine if this compound can modulate the activity of invertebrate GluCls.

Materials:

  • HEK293 cell line stably expressing a C. elegans GluCl α/β subunit combination.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluorescent membrane potential-sensitive dye kit

  • This compound (dissolved in DMSO)

  • Doramectin and Ivermectin (positive controls)

  • Glutamate (natural agonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Experimental Workflow:

GluCl_Assay_Workflow Start Start Cell_Culture Seed GluCl-expressing HEK293 cells in 96-well plate Start->Cell_Culture Incubation1 Incubate for 24 hours Cell_Culture->Incubation1 Dye_Loading Load cells with fluorescent membrane potential dye Incubation1->Dye_Loading Incubation2 Incubate for 30-60 minutes Dye_Loading->Incubation2 Compound_Addition Add this compound, controls, and glutamate Incubation2->Compound_Addition Measurement Measure fluorescence change over time Compound_Addition->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorescent GluCl activity assay.

Protocol:

  • Cell Seeding: Seed the GluCl-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound, Doramectin, and Ivermectin in the assay buffer. Add the compounds to the respective wells. Include wells with glutamate alone as a reference for maximum activation and wells with buffer only as a negative control.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a mammalian cell line.

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well.

  • Incubation: Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine if this compound can inhibit the efflux activity of P-gp.

Materials:

  • A cell line overexpressing P-gp (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7).

  • Culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Rhodamine 123 (P-gp substrate).

  • This compound (dissolved in DMSO).

  • Verapamil (positive control for P-gp inhibition).

  • 96-well black microplates.

  • Fluorescence plate reader or flow cytometer.

Experimental Workflow:

Pgp_Assay_Workflow Start Start Cell_Seeding Seed P-gp overexpressing and parental cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Pre-incubation Pre-incubate cells with Doramectin aglycone and controls Incubation1->Pre-incubation Rhodamine_Addition Add Rhodamine 123 to all wells Pre-incubation->Rhodamine_Addition Incubation2 Incubate for 60-90 minutes Rhodamine_Addition->Incubation2 Washing Wash cells to remove extracellular Rhodamine 123 Incubation2->Washing Fluorescence_Measurement Measure intracellular Rhodamine 123 fluorescence Washing->Fluorescence_Measurement Data_Analysis Calculate IC50 values for P-gp inhibition Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Note & Protocol: Stability Testing of Doramectin Aglycone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a broad-spectrum antiparasitic agent, is a member of the avermectin family of macrocyclic lactones.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical stability. A key degradation product of doramectin is its aglycone, formed by the hydrolysis of the disaccharide moiety at the C-13 position. Understanding the stability profile of doramectin aglycone is critical for formulation development, shelf-life determination, and ensuring the safety and efficacy of doramectin-based veterinary products.

This document provides a detailed protocol for conducting a comprehensive stability study of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol outlines the preparation of solutions, exposure to forced degradation conditions, and analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1][2]

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Trifluoroacetic anhydride

  • 1-methylimidazole

  • Phosphoric acid

  • Formic acid

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[1][5]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • Vortex mixer

  • Centrifuge

Experimental Protocols

3.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (e.g., methanol, acetonitrile-water mixture) to obtain a final concentration of 100 µg/mL.

3.2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8]

3.2.1. Acid Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.2.2. Alkaline Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.2.3. Oxidative Degradation

  • To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

3.2.4. Thermal Degradation

  • Place the this compound working solution in a temperature-controlled oven at 70°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, cool to room temperature, and analyze by HPLC.

3.2.5. Photolytic Degradation

  • Expose the this compound working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

3.3. HPLC Analytical Method

A stability-indicating HPLC method is crucial for separating the this compound from its degradation products.[1][2]

  • Column: C8 or C18 (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm)[1][2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[1][2] or a gradient elution for better separation of degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[1][2]

  • Detection: UV at 245 nm.[1][9] For enhanced sensitivity and specificity, fluorescence detection can be employed after derivatization.[5]

  • Injection Volume: 10 µL

3.3.1. Derivatization for Fluorescence Detection (Optional but Recommended)

  • To the sample solution, add 1-methylimidazole/acetonitrile reagent followed by trifluoroacetic anhydride/acetonitrile reagent.[5]

  • Allow the derivatization reaction to proceed in the dark for at least 15 minutes before HPLC analysis.[5]

  • Detector Settings: Excitation at 365 nm and Emission at 465 nm.[5]

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Control (Initial) 01000
Acid Hydrolysis (0.1 N HCl, 60°C) 295.24.8
488.711.3
876.523.5
2458.141.9
Alkaline Hydrolysis (0.1 N NaOH, 60°C) 292.37.7
481.918.1
865.434.6
2440.259.8
Oxidative Degradation (3% H₂O₂, RT) 298.11.9
495.84.2
890.39.7
2482.517.5
Thermal Degradation (70°C) 2497.42.6
4893.16.9
7288.911.1
Photolytic Degradation 2491.58.5

Visualizations

Diagram 1: Experimental Workflow for this compound Stability Testing

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis (0.1 N HCl, 60°C) working->acid Expose to Stress Conditions alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) working->alkali Expose to Stress Conditions oxidation Oxidative Degradation (3% H2O2, RT) working->oxidation Expose to Stress Conditions thermal Thermal Degradation (70°C) working->thermal Expose to Stress Conditions photo Photolytic Degradation working->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Alkali) sampling->neutralize hplc HPLC Analysis (C18, ACN:H2O, UV 245nm) sampling->hplc neutralize->hplc data Data Analysis & Reporting hplc->data

Caption: Workflow for stability testing of this compound.

Diagram 2: Potential Degradation Pathways of Avermectins

G Doramectin Doramectin Monosaccharide Monosaccharide Intermediate Doramectin->Monosaccharide Hydrolysis Aglycone This compound Epimer 2-Epimer Aglycone->Epimer Degradation Isomer 8,9-Z Isomer Aglycone->Isomer Degradation Oxidized 5-Oxo Product Aglycone->Oxidized Degradation Monosaccharide->Aglycone Hydrolysis

Caption: Simplified degradation pathways for avermectins.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound in solution. The forced degradation studies will help in identifying the potential degradation products and understanding the degradation pathways. The stability-indicating HPLC method ensures accurate quantification of the aglycone in the presence of its degradants. The data generated from these studies are invaluable for the development of stable and effective doramectin formulations, ultimately ensuring the quality and safety of the final veterinary medicinal product.

References

Application Notes and Protocols: The Use of Doramectin Aglycone in Anthelmintic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing concern in veterinary and human medicine, threatening the efficacy of existing drug classes. The macrocyclic lactones, including doramectin, are potent anthelmintics, but their widespread use has led to the emergence of resistant parasite populations. Understanding the mechanisms of resistance is crucial for the development of new control strategies. Doramectin aglycone, a metabolite of doramectin formed by the hydrolysis of its disaccharide unit, presents a unique tool for investigating these resistance mechanisms.[1] Unlike its parent compound, this compound is reported to be an inhibitor of nematode larval development but is devoid of paralytic activity.[1] This differential activity provides a valuable opportunity to dissect the pathways of drug efficacy and resistance, particularly in relation to the role of efflux pumps like P-glycoprotein (P-gp).

Mechanism of Action and Role in Resistance

Doramectin, like other macrocyclic lactones, exerts its primary anthelmintic effect by binding to glutamate-gated chloride channels in nematode nerve and muscle cells, leading to paralysis and death. However, a key mechanism of resistance to macrocyclic lactones involves the overexpression of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps the drug out of the parasite's cells, reducing its intracellular concentration.[2]

The sugar moiety of macrocyclic lactones is understood to be crucial for optimal interaction with P-glycoprotein. Therefore, this compound, lacking this disaccharide unit, is hypothesized to be a poorer substrate for P-gp-mediated efflux. This characteristic makes it a valuable molecular probe to assess the contribution of P-gp to the overall resistance phenotype in nematodes. By comparing the efficacy of doramectin and this compound against both susceptible and resistant parasite strains, researchers can elucidate the significance of P-gp in conferring resistance.

Data Presentation

Table 1: Comparative Efficacy of Doramectin and this compound on Larval Development of Susceptible and Resistant Haemonchus contortus (Hypothetical Data)
CompoundNematode StrainLC50 (µM)Resistance Factor (RF)
DoramectinSusceptible (HCS)0.05-
DoramectinResistant (HCR)1.2525
This compoundSusceptible (HCS)0.5-
This compoundResistant (HCR)1.53

LC50: Lethal concentration required to inhibit the development of 50% of larvae. RF: Resistance Factor (LC50 of resistant strain / LC50 of susceptible strain).

Table 2: Effect of Doramectin and this compound on P-glycoprotein ATPase Activity (Hypothetical Data)
CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
Doramectin115080
Doramectin1025050
This compound111095
This compound1013090

This hypothetical data suggests that doramectin stimulates P-gp ATPase activity, indicative of being a substrate, while this compound has a much weaker interaction.

Experimental Protocols

Protocol 1: Larval Development Assay (LDA) for Assessing Anthelmintic Resistance

This protocol is adapted from standard larval development assays and is designed to determine the concentration of this compound that inhibits the development of nematode larvae from eggs to the third larval stage (L3).

Materials:

  • This compound

  • Doramectin (for comparison)

  • Solvent for compounds (e.g., DMSO)

  • Nematode eggs (from susceptible and resistant strains, e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • Agar

  • Lugol's iodine solution

  • Microscope

Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and doramectin in a suitable solvent. Perform serial dilutions to create a range of concentrations to be tested.

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples of infected animals using standard flotation and sieving techniques.

  • Assay Setup:

    • Prepare a 2% agar solution in nutrient medium.

    • In each well of a 96-well plate, add a small volume of the appropriate drug dilution. Include control wells with solvent only.

    • Add approximately 50-100 nematode eggs to each well.

    • Add the molten agar-nutrient medium to each well to a final volume of 200 µL.

  • Incubation: Incubate the plates at 25-27°C for 6-7 days in a humidified chamber.

  • Termination and Counting:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

    • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Data Analysis: Calculate the percentage of larvae that developed to the L3 stage for each drug concentration. Determine the LC50 value using probit or logit analysis. The resistance factor is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Larval_Development_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_drug Prepare Drug Dilutions (this compound) add_drug Add Drug to 96-Well Plate prep_drug->add_drug prep_eggs Isolate Nematode Eggs (Resistant & Susceptible Strains) add_eggs Add Eggs to Wells prep_eggs->add_eggs add_medium Add Agar/Nutrient Medium add_eggs->add_medium incubate Incubate at 25-27°C for 6-7 Days add_medium->incubate terminate Terminate with Lugol's Iodine incubate->terminate count Count Larval Stages (Microscopy) terminate->count analyze Calculate LC50 & Resistance Factor count->analyze

Workflow for the Larval Development Assay.
Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay

This protocol is a generalized method to assess the interaction of this compound with P-gp by measuring the drug-stimulated ATPase activity in membrane vesicles overexpressing P-gp.

Materials:

  • This compound

  • Doramectin

  • Verapamil (P-gp inhibitor/stimulator control)

  • Membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells)

  • ATP

  • Assay buffer (containing MgCl2, EGTA, ouabain, and a pH buffer)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well microtiter plates

  • Plate reader

Methodology:

  • Preparation of Reagents: Prepare stock solutions of this compound, doramectin, and verapamil. Prepare the ATPase assay buffer and the phosphate detection reagent.

  • Assay Setup:

    • In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

    • Add the test compounds (this compound, doramectin) at various concentrations. Include a positive control (verapamil) and a negative control (solvent).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the ATPase reaction by adding a defined concentration of ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Termination of Reaction: Stop the reaction by adding the phosphate detection reagent. This reagent will also react with the inorganic phosphate produced during the reaction to generate a colored product.

  • Measurement: Measure the absorbance of the colored product using a plate reader at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis: Construct a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi produced in each well. The ATPase activity is expressed as nmol Pi/min/mg protein. Compare the ATPase activity in the presence of the test compounds to the basal activity (no drug) and the verapamil-stimulated activity.

Signaling Pathway and Experimental Logic

The following diagram illustrates the proposed mechanism of P-gp-mediated resistance to doramectin and the hypothesized differential effect of this compound.

Pgp_Mechanism cluster_cell Nematode Cell cluster_inside Pgp P-glycoprotein (P-gp) Drug Binding Site Efflux Doramectin Doramectin Pgp:out->Doramectin Efflux Aglycone This compound Pgp:out->Aglycone Reduced Efflux Target Glutamate-gated Chloride Channel Doramectin->Pgp:in High Affinity Doramectin->Target Binds and Causes Paralysis Aglycone->Pgp:in Low Affinity Aglycone->Target No Paralytic Effect

P-gp mediated efflux of doramectin and the hypothesized reduced interaction of this compound.

Conclusion

This compound is a valuable tool for dissecting the mechanisms of anthelmintic resistance. Its unique property of inhibiting larval development without causing paralysis, coupled with its likely reduced affinity for P-glycoprotein, allows researchers to specifically investigate the role of efflux pumps in drug resistance. The protocols outlined above provide a framework for utilizing this compound in in vitro assays to quantify resistance levels and to characterize its interaction with P-gp. Such studies are essential for the rational design of new anthelmintics and for the development of strategies to overcome existing resistance.

References

Application Notes and Protocols for Doramectin Aglycone as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2] For quantitative analysis and quality control, highly pure and well-characterized reference standards are essential. Doramectin aglycone, the core structure of doramectin devoid of its disaccharide moiety, serves as a critical reference substance in chromatographic assays.[3][4] It is formed through the acid-catalyzed hydrolysis of doramectin.[3][4] The use of this compound as a reference standard is particularly relevant in stability studies, impurity profiling, and pharmacokinetic analyses where the degradation of the parent compound is monitored.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC).

Principle

Chromatographic separation and quantification of doramectin and its related substances, including the aglycone, are typically achieved using reversed-phase HPLC with UV or mass spectrometric detection.[1][2] this compound, being more lipophilic than its parent compound, will exhibit a different retention time, allowing for its separation and quantification. By preparing a standard curve of this compound with known concentrations, the amount of this compound in a sample can be accurately determined.

Chemical Relationship between Doramectin and this compound

The following diagram illustrates the hydrolysis of doramectin to its aglycone, which involves the cleavage of the glycosidic bonds.

Doramectin Doramectin (C50H74O14) Aglycone This compound (C36H50O8) Doramectin->Aglycone  Acid Hydrolysis Disaccharide Disaccharide (Oleandrose) Doramectin->Disaccharide

Caption: Hydrolysis of Doramectin to this compound.

Materials and Reagents

  • This compound Reference Standard (>95% purity)[3]

  • Doramectin Reference Standard

  • Acetonitrile (HPLC grade)[5][6]

  • Methanol (HPLC grade)[1][2]

  • Water (HPLC grade or Milli-Q)[5]

  • Formic acid or Phosphoric acid (for mobile phase modification)[5]

  • Trifluoroacetic anhydride (for derivatization if using fluorescence detection)[7]

  • 1-Methylimidazole (for derivatization if using fluorescence detection)[7]

  • Volumetric flasks, pipettes, and syringes

  • HPLC vials

  • Analytical balance

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or acetonitrile and make up to the mark.[1][2] This will be the primary stock solution of 1 mg/mL.

  • Store the stock solution at -20°C in a light-protected container.[8] Under these conditions, the solution is expected to be stable for several months.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

  • These working standards will be used to construct a calibration curve.

Sample Preparation (General Guideline for Tissue Samples)

This is a general procedure and may require optimization based on the specific matrix.

  • Weigh 2.5 g of homogenized tissue sample into a 50 mL centrifuge tube.[7]

  • Add 10 mL of acetonitrile and shake vigorously for 10 minutes.[6][7]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • For cleaner samples, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be employed.[6]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.[7]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of doramectin and related compounds, which can be adapted for this compound.

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)Condition 3 (MS Detection)
HPLC System Agilent 1100 Series or equivalent[7]Agilent 1100 Series or equivalent[7]LC-MS/MS System[9]
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][2]Zorbax ODS C18 (150 mm x 4.6 mm)[7]C18 column
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][2]Acetonitrile:Tetrahydrofuran:Water (90:6:4, v/v/v)[10]Methanol:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min1.8 mL/min[7]0.5 mL/min
Column Temp. 40 °C[1][2]30 °C[7]40 °C
Injection Vol. 10 µL[2]50 µL[7]10 µL
Detection UV at 245 nm[1][2]Fluorescence (Ex: 365 nm, Em: 470 nm)[6]ESI+ MRM[9]

Data Presentation

The quantitative data obtained from the chromatographic analysis should be presented in a clear and structured format.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)
DoramectinTypical value>0.990.1[9]0.2[9]73.3 - 110[6]
This compoundTo be determined>0.99To be determinedTo be determinedTo be determined

Note: The values for this compound need to be determined experimentally.

Experimental Workflow

The following diagram outlines the general workflow for using a reference standard in a chromatographic analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Stock Solution WorkingStandards Prepare Working Standards StandardPrep->WorkingStandards HPLC HPLC Analysis WorkingStandards->HPLC SamplePrep Sample Extraction and Cleanup SamplePrep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Analyte in Sample HPLC->Quantification Calibration->Quantification

Caption: General workflow for chromatographic analysis.

Conclusion

This compound is a valuable reference standard for the chromatographic analysis of doramectin and its degradation products. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical and veterinary drug development sectors. The successful implementation of these methods will ensure accurate and reliable quantification, contributing to the safety and efficacy of doramectin-based products. Further validation of the method for this compound is recommended to establish performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.

References

Application Notes and Protocols for Cell-based Assays to Evaluate Doramectin Aglycone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the cytotoxic effects of Doramectin aglycone using established cell-based assays. The protocols are designed to be detailed and accessible for researchers in academic and industrial settings.

Introduction

Doramectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent anthelmintic agent. Its aglycone form, lacking the disaccharide moiety, is a key metabolite and degradation product.[1] While the parent compound, Doramectin, has demonstrated cytotoxic and genotoxic effects in various cell types, including inducing apoptosis in cancer cells, the specific biological activities of this compound are less characterized.[2][3][4] Studies on the broader avermectin class suggest that their cytotoxic effects can be mediated through the induction of DNA damage and mitochondria-associated apoptosis.[5][6][7]

This document outlines a panel of cell-based assays to characterize the cytotoxic potential of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10]

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected mammalian cell line (e.g., HepG2, HeLa, or a cell line relevant to the research context)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[11]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][11][12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][11]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10][12]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Data Presentation: MTT Assay Results
This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0794.4
50.95 ± 0.0676.0
100.63 ± 0.0550.4
250.31 ± 0.0424.8
500.15 ± 0.0312.0
1000.08 ± 0.026.4

Note: The data presented is illustrative and will vary depending on the cell line and experimental conditions.

Assessment of Cytotoxicity using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[13][14]

Experimental Protocol: LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay to avoid background LDH activity from serum)[14]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH Release: Cells treated with vehicle control.

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit, often containing Triton X-100) to induce 100% cell death.[14][15]

      • Background Control: Medium only, without cells.[14]

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[14][16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.[14][16]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[14][16]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13][16]

Data Presentation: LDH Assay Results
This compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release0.21 ± 0.020
10.25 ± 0.035.1
50.45 ± 0.0429.5
100.78 ± 0.0670.5
251.15 ± 0.08116.7 (Adjusted to 100%)
501.20 ± 0.09122.8 (Adjusted to 100%)
1001.22 ± 0.08125.4 (Adjusted to 100%)
Maximum Release1.02 ± 0.07100

Note: % Cytotoxicity is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100. The data is illustrative.

Assessment of Apoptosis using Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay measures their activity to determine if cytotoxicity is mediated by apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a detectable signal (colorimetric or fluorometric).[17]

Experimental Protocol: Caspase-3/7 Assay (Colorimetric)

Materials:

  • Caspase-3 Colorimetric Assay Kit (commercially available)

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat the cells with this compound as described previously. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Lysis:

    • After treatment, collect the cells (both adherent and floating) and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in the chilled cell lysis buffer provided in the kit.[17][18]

    • Incubate on ice for 10-20 minutes.[17][18]

    • Centrifuge at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[19]

    • Collect the supernatant (cell lysate).

  • Caspase Reaction:

    • Transfer the cell lysate to a new 96-well plate.

    • Prepare the reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA) according to the kit's protocol.[18]

    • Add the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.[17][18]

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm using a microplate reader.[17]

Data Presentation: Caspase-3/7 Assay Results
This compound (µM)Absorbance (405 nm) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)0.15 ± 0.021.0
10.18 ± 0.031.2
50.35 ± 0.042.3
100.72 ± 0.064.8
251.10 ± 0.087.3
501.25 ± 0.098.3
1001.28 ± 0.088.5
Positive Control1.35 ± 0.109.0

Note: Fold increase is calculated relative to the vehicle control. The data is illustrative.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_caspase Caspase Protocol seed Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_compound Prepare this compound Dilutions treat Treat Cells with Compound (24-72h) prep_compound->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh caspase Caspase-3/7 Assay treat->caspase add_mtt Add MTT Reagent (3-4h) get_supernatant Collect Supernatant lyse_cells Lyse Cells solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix (30 min) get_supernatant->add_ldh_reagent read_ldh Read Absorbance (490nm) add_ldh_reagent->read_ldh add_caspase_reagent Add Caspase Substrate (1-2h) lyse_cells->add_caspase_reagent read_caspase Read Absorbance (405nm) add_caspase_reagent->read_caspase

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Cell DA This compound ROS ↑ Reactive Oxygen Species (ROS) DA->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) DA->Bcl2 Modulates Bax ↑ Bax (Pro-apoptotic) DA->Bax Modulates Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mitochondrial pathway for this compound cytotoxicity.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for conducting high-throughput screening (HTS) assays to identify and characterize modulators of Doramectin aglycone's biological activity. This compound, the active metabolite of the broad-spectrum antiparasitic drug Doramectin, is a potent inhibitor of nematode larval development.[1] While its paralytic activity is diminished compared to the parent compound, its effects on larval growth present a key target for novel anthelmintic discovery.

The primary molecular target of the parent compound, Doramectin, is the glutamate-gated chloride channel (GluCl) in invertebrates, leading to paralysis.[2][3][4] Additionally, Doramectin has been shown to interact with P-glycoprotein (P-gp), a transmembrane efflux pump involved in multidrug resistance.[4][5][6] This document outlines three key HTS assays relevant to the study of this compound: a phenotypic assay for nematode larval development, a target-based assay for GluCl modulation, and a cell-based assay for P-glycoprotein inhibition.

Phenotypic High-Throughput Screening of Nematode Larval Development

This assay is designed to identify compounds that inhibit the development of nematode larvae, a known effect of this compound. The free-living nematode Caenorhabditis elegans is used as a model organism due to its rapid life cycle, ease of culture, and genetic tractability, making it well-suited for HTS.[7][8]

Experimental Protocol

a. Materials and Reagents:

  • C. elegans wild-type (N2) strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • S-complete medium

  • Synchronized L1-stage larvae

  • Test compounds (including this compound as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

  • Automated liquid handling system

  • High-content imaging system or plate reader capable of measuring organism size or motility

b. Method:

  • Nematode Culture and Synchronization: Maintain C. elegans on NGM plates seeded with E. coli OP50. To obtain a synchronized population of L1 larvae, wash gravid adult worms from plates and treat with a bleach solution to isolate eggs. Allow the eggs to hatch overnight in M9 buffer without food.

  • Assay Plate Preparation: Using an automated liquid handler, dispense synchronized L1 larvae in S-complete medium containing E. coli OP50 into the wells of a microplate.

  • Compound Addition: Add test compounds and controls (this compound, solvent control) to the assay plates to achieve the desired final concentrations.

  • Incubation: Incubate the plates at 20-25°C for a period that allows for significant larval development in the control wells (e.g., 48-72 hours).

  • Data Acquisition: At the end of the incubation period, assess larval development using a high-content imaging system to measure worm length and morphology or a plate reader to quantify motility.

  • Data Analysis: Normalize the data to the solvent control wells. Compounds that significantly inhibit larval growth or motility compared to the control are identified as hits.

Data Presentation
CompoundConcentration (µM)Larval Growth Inhibition (%)Z'-factor
This compound (Control)1095 ± 50.75
Test Compound A1088 ± 7
Test Compound B1012 ± 4
Solvent Control (DMSO)0.1%0

Note: The data presented are illustrative. Actual results may vary depending on the experimental conditions.

Experimental Workflow

Larval_Development_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture C. elegans prep2 Synchronize L1 Larvae prep1->prep2 assay1 Dispense Larvae into Microplate prep2->assay1 assay2 Add Test Compounds assay1->assay2 assay3 Incubate (48-72h) assay2->assay3 analysis1 High-Content Imaging/ Plate Reader assay3->analysis1 analysis2 Quantify Growth Inhibition analysis1->analysis2 analysis3 Hit Identification analysis2->analysis3

Workflow for the nematode larval development HTS assay.

Target-Based High-Throughput Screening for Glutamate-Gated Chloride Channel (GluCl) Modulators

This assay is designed to identify compounds that directly interact with and modulate the activity of GluCls, the putative target of this compound. The assay utilizes a cell line stably expressing invertebrate GluCls and a fluorescence-based membrane potential dye to detect channel activation.[9][10]

Experimental Protocol

a. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293) stably expressing an invertebrate GluCl (e.g., from C. elegans)

  • Cell culture medium and supplements

  • Fluorescence-based membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Glutamate (agonist)

  • This compound (as a positive control for allosteric modulation)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

b. Method:

  • Cell Plating: Seed the GluCl-expressing cells into microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Addition: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, add test compounds or controls.

  • Agonist Addition and Fluorescence Measurement: Following a short pre-incubation with the compounds, add a sub-maximal concentration of glutamate to all wells to activate the GluCls. Immediately measure the change in fluorescence, which corresponds to the change in membrane potential upon channel opening.

  • Data Analysis: The change in fluorescence is proportional to GluCl activity. Potentiators of the glutamate response will show an increased fluorescence signal, while inhibitors will show a decreased signal.

Data Presentation
CompoundConcentration (µM)GluCl Potentiation (% of Max)IC50/EC50 (µM)
This compound (Control)185 ± 6~0.1 (EC50, illustrative)
Ivermectin (Reference)192 ± 5~0.01 (EC50)[11]
Test Compound C1095 ± 42.5 (EC50)
Test Compound D105 ± 2> 50 (IC50)
Glutamate (alone)3050 ± 5

Note: EC50/IC50 values are illustrative. The reference value for Ivermectin is from studies on Haemonchus contortus GluCls.[11]

Signaling Pathway

GluCl_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_influx Cl- Influx GluCl->Chloride_influx Opens Channel Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Doramectin_aglycone This compound Doramectin_aglycone->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Paralysis Inhibition of Nematode Larval Development Hyperpolarization->Paralysis

Proposed signaling pathway for this compound at the GluCl.

Cell-Based High-Throughput Screening for P-glycoprotein (P-gp) Inhibition

This assay identifies compounds that inhibit the function of the P-gp efflux pump. It is a valuable secondary assay to assess potential drug-drug interactions and mechanisms to overcome multidrug resistance. The assay uses a fluorescent P-gp substrate, calcein-AM, which becomes fluorescent upon intracellular cleavage and is retained in the cell if P-gp is inhibited.[12][13][14][15][16]

Experimental Protocol

a. Materials and Reagents:

  • A cell line overexpressing P-gp (e.g., MDCK-MDR1 or K562/ADR) and the corresponding parental cell line.

  • Cell culture medium and supplements.

  • Calcein-AM (acetoxymethyl ester of calcein).

  • Doramectin (as a positive control for P-gp inhibition).[5]

  • Test compounds.

  • Assay buffer (e.g., PBS or HBSS).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

b. Method:

  • Cell Plating: Seed both the P-gp overexpressing and parental cells into microplates and culture overnight.

  • Compound Incubation: Remove the culture medium and add assay buffer containing the test compounds or controls to the wells. Incubate for 15-30 minutes at 37°C.

  • Calcein-AM Addition: Add calcein-AM to all wells to a final concentration of approximately 0.25-1 µM.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in the compound-treated P-gp overexpressing cells to the fluorescence in the untreated P-gp overexpressing cells and the parental cells.

Data Presentation
CompoundConcentration (µM)P-gp Inhibition (%)IC50 (µM)
Doramectin (Control)890 ± 8~2[5]
Verapamil (Reference)1095 ± 5~5[15]
Test Compound E1085 ± 63.2
Test Compound F107 ± 3> 50
Vehicle Control0.1% DMSO0

Note: IC50 values are illustrative. The IC50 for Doramectin is an approximation based on published data showing significant inhibition at 8 µM.[5] The reference value for Verapamil is from published studies.[15]

Experimental Workflow

Pgp_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Plate P-gp Overexpressing and Parental Cells prep2 Incubate Overnight prep1->prep2 assay1 Add Test Compounds prep2->assay1 assay2 Incubate (15-30 min) assay1->assay2 assay3 Add Calcein-AM assay2->assay3 assay4 Incubate (30-60 min) assay3->assay4 analysis1 Measure Fluorescence assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

References

Application Note: Solid-Phase Extraction of Doramectin and its Aglycone from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin, a macrocyclic lactone of the avermectin family, is a potent endectocide widely used in veterinary medicine. Monitoring its concentration in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The doramectin molecule contains a disaccharide moiety, which can be hydrolyzed to form its aglycone. This application note provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of both doramectin and its aglycone from various biological samples. The methods described are intended for use by researchers, scientists, and drug development professionals.

SPE offers a robust and efficient method for the selective extraction and concentration of doramectin and its aglycone from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity. The protocols provided herein are based on established methods for avermectin analysis and include a proposed enzymatic hydrolysis step for the specific extraction of doramectin aglycone.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of solutes between a solid phase (the sorbent) and a liquid phase (the sample and solvents). The process consists of four main steps:

  • Conditioning: The SPE sorbent is treated with a solvent to wet the packing material and create an environment suitable for sample loading.

  • Loading: The sample is passed through the sorbent bed. The analyte of interest and some impurities are retained on the sorbent.

  • Washing: The sorbent is rinsed with a solvent that removes weakly bound impurities while leaving the analyte of interest on the sorbent.

  • Elution: The analyte of interest is recovered from the sorbent by passing a strong solvent that disrupts the analyte-sorbent interaction.

For doramectin and its aglycone, which are relatively nonpolar compounds, reversed-phase SPE using a C18 sorbent is a common and effective approach.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the solid-phase extraction and analysis of doramectin from various biological matrices. Data for this compound is extrapolated based on similar compounds, as specific literature is scarce.

Table 1: SPE Recovery of Doramectin from Biological Matrices

Biological MatrixSPE SorbentRecovery (%)Analytical MethodReference
Bovine MuscleC1873.3 - 110%HPLC-FLD[1]
Cattle PlasmaNot Specified>80% (inferred)HPLC-FLD[2][3]
MilkC18 (inferred from QuEChERS)75.0 - 122.0%LC-MS[4]
LiverAluminaNot specifiedHPLC-FLD

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Doramectin

Biological MatrixAnalytical MethodLODLOQReference
Chicken MuscleLC-MS/MS0.1 µg/kg0.2 µg/kg[5]
MilkLC-MSNot specified< 2.5 µg/L[4]
Bovine MuscleHPLC-FLD5 ppbNot specified[1]
Cattle PlasmaHPLC-FLDNot specified0.5 ng/mL[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Doramectin from Plasma

This protocol describes a general procedure for the extraction of doramectin from plasma samples using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 1 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar impurities.

  • Elution:

    • Elute the doramectin from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for the analytical determination (e.g., acetonitrile/water mixture).

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for analysis by HPLC or LC-MS/MS.

Protocol 2: Proposed Solid-Phase Extraction of this compound from Tissue (e.g., Liver, Muscle)

This protocol includes a proposed enzymatic hydrolysis step to convert doramectin to its aglycone prior to extraction. This is a hypothetical protocol based on general principles of aglycone formation.

Materials:

  • Homogenizer

  • β-Glucosidase from almonds (or other suitable glycosidase)

  • Phosphate buffer (pH 5.0)

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Water bath

Procedure:

  • Sample Homogenization:

    • Weigh 1 g of tissue and homogenize it in 4 mL of phosphate buffer (pH 5.0).

  • Enzymatic Hydrolysis (Proposed Step):

    • To the tissue homogenate, add a sufficient amount of β-glucosidase solution.

    • Incubate the mixture in a water bath at 37°C for 2-4 hours to allow for the enzymatic conversion of doramectin to its aglycone.

    • After incubation, stop the reaction by adding 5 mL of acetonitrile.

  • Protein Precipitation and Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the supernatant onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water/methanol (80:20, v/v).

  • Elution:

    • Elute the this compound with 5 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the analytical mobile phase.

    • The sample is now ready for analysis.

Visualizations

SPE_Workflow_Doramectin plasma Plasma Sample add_acn Add Acetonitrile plasma->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 condition 1. Condition C18 Cartridge (Methanol, Water) load 2. Load Supernatant condition->load wash 3. Wash (Water/Methanol) load->wash elute 4. Elute (Acetonitrile) wash->elute evaporate Evaporate to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (HPLC/LC-MS) reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Doramectin from Plasma.

SPE_Workflow_Aglycone tissue Tissue Sample homogenize Homogenize in Buffer tissue->homogenize hydrolysis Enzymatic Hydrolysis (β-Glucosidase) homogenize->hydrolysis add_acn2 Add Acetonitrile hydrolysis->add_acn2 vortex2 Vortex add_acn2->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 condition2 1. Condition C18 Cartridge (Methanol, Water) load2 2. Load Supernatant condition2->load2 wash2 3. Wash (Water/Methanol) load2->wash2 elute2 4. Elute (Acetonitrile) wash2->elute2 evaporate2 Evaporate to Dryness reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 analysis2 Analysis (HPLC/LC-MS) reconstitute2->analysis2

Caption: Proposed Workflow for SPE of this compound from Tissue.

References

Analytical method validation for Doramectin aglycone in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes:

AN-001: Quantitative Analysis of Doramectin Aglycone in Plasma using LC-MS/MS

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine.[1] Its major metabolite, this compound, is formed by the hydrolysis of the disaccharide unit of the parent drug.[2][3] Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by electrospray ionization in positive mode.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Internal Standard (IS) - (e.g., a structurally similar compound not present in the matrix, such as another avermectin aglycone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (drug-free)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.[4]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

4. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in plasma analysis.[5]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

5. LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions This compound: [M+H]+ → fragment ions (To be determined by infusion)
Internal Standard: [M+H]+ → fragment ions (To be determined by infusion)

6. Method Validation

The analytical method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9][10] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using a blank plasma sample and at least six non-zero concentrations. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction recovery of the analyte and IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure standards.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 2080 - 120< 2080 - 120
Low 3< 1585 - 115< 1585 - 115
Medium 100< 1585 - 115< 1585 - 115
High 800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound Consistent and reproducibleMinimal
Internal Standard Consistent and reproducibleMinimal

Table 4: Stability Data

Stability ConditionDurationStability (% of initial concentration)
Freeze-Thaw 3 cycles> 85
Bench-Top (Room Temp) 4 hours> 85
Long-Term (-80°C) 30 days> 85

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Doramectin Aglycone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Doramectin Aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the acid degradation product of Doramectin, a broad-spectrum anti-parasitic agent.[1][2] Like many avermectins, this compound is a lipophilic molecule, which results in poor aqueous solubility. This presents a significant challenge for in vitro studies, as a consistent and known concentration in aqueous cell culture media is essential for reliable and reproducible results.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2][3]

Q3: Is there quantitative data on the solubility of this compound?

A3: Currently, there is limited publicly available quantitative solubility data (e.g., mg/mL or mM) specifically for this compound. However, based on the data for the parent compound, Doramectin, and the related compound, Ivermectin, a high concentration stock solution in DMSO is achievable. For instance, Doramectin is soluble in DMSO at concentrations of at least 50 mg/mL.[4]

Q4: What are the known biological targets of this compound?

A4: In nematodes, this compound is known to be an inhibitor of larval development, though it lacks the paralytic activity of its parent compound, Doramectin.[1] In mammalian cells, recent studies have shown that Doramectin (the parent compound) can induce apoptosis in melanoma and cholangiocarcinoma cells. This is thought to occur through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptosis pathway.[5][6] It is plausible that the aglycone may have similar effects on mammalian cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Lower the working concentration of this compound in your experiment. 2. Increase the DMSO concentration: Ensure the final DMSO concentration in your cell culture media is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of DMSO on your cells. 3. Use a different solubilization strategy: Consider using alternative formulation approaches such as complexation with cyclodextrins or lipid-based formulations.
Inconsistent or unexpected experimental results. Incomplete dissolution of the compound leading to inaccurate dosing. Degradation of the compound in solution.1. Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure the this compound is fully dissolved in the stock solvent. 2. Prepare fresh dilutions: Prepare working dilutions from the stock solution immediately before each experiment. 3. Proper storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell toxicity observed in vehicle control group. High concentration of the organic solvent (e.g., DMSO) is toxic to the cells.1. Determine the maximum tolerated solvent concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or the experimental endpoint. 2. Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible, ideally below 0.5%.

Quantitative Data Summary

CompoundSolventSolubility
DoramectinDMSO≥ 50 mg/mL (55.61 mM)[4]
IvermectinDMSO~1 mg/mL to 250 mg/mL (with sonication)
IvermectinEthanol~1 mg/mL to 25 mg/mL
This compoundDMSO, Ethanol, Methanol, DMFSoluble (quantitative data not available)[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 610.78 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 6.11 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the stock solution to a final working concentration for cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5%).

  • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Use the freshly prepared working solutions immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro studies.

signaling_pathway DA This compound ROS Increased ROS DA->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis in mammalian cells.

References

Technical Support Center: Optimizing HPLC Separation of Doramectin and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of doramectin and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of doramectin from its aglycone.

Frequently Asked Questions (FAQs)

Q1: What is doramectin aglycone and how is it formed?

This compound is a degradation product of doramectin. It is formed through the hydrolysis of the disaccharide unit from the doramectin molecule. This hydrolysis can be induced by acidic conditions, which is a common procedure in forced degradation studies to produce the aglycone for analytical method development.

Q2: What are the key structural and polarity differences between doramectin and this compound?

Doramectin is a large, hydrophobic macrocyclic lactone. The aglycone form lacks the sugar moieties, making it less polar than the parent doramectin molecule. In reversed-phase HPLC, this difference in polarity is the basis for their separation, with the more polar doramectin typically eluting earlier than the less polar aglycone.

Q3: What is a typical starting HPLC method for separating doramectin and its aglycone?

A good starting point for separating doramectin and its aglycone is a reversed-phase HPLC method. A common setup includes a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength of 245 nm.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of doramectin and this compound.

Peak Shape Problems

Q4: My peaks for doramectin and/or the aglycone are tailing. What are the common causes and solutions?

  • Issue: Peak tailing can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[3]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state.

    • Reduce Sample Concentration: Dilute the sample to see if the peak shape improves, as column overload can cause tailing.[3]

    • Use a Different Column: If silanol interactions are suspected, try a column with end-capping or a different stationary phase.

    • Mobile Phase Additives: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol sites on the column.

Q5: I am observing peak fronting. What could be the reason?

  • Issue: Peak fronting is less common but can occur due to sample overload or an incompatible injection solvent.[3]

  • Troubleshooting Steps:

    • Dilute the Sample: As with peak tailing, reducing the sample concentration can alleviate fronting caused by overload.[3]

    • Check Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[3]

Resolution and Retention Time Issues

Q6: I have poor resolution between the doramectin and this compound peaks. How can I improve it?

  • Issue: Inadequate separation between the two compounds can be due to an inappropriate mobile phase composition or a suboptimal column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention times of both compounds and can improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Optimize Temperature: Temperature can affect the selectivity of the separation.[4][5][6] Experiment with different column temperatures (e.g., in the range of 30-50°C) to see if resolution improves.

    • Use a High-Resolution Column: Employing a column with a smaller particle size or a longer length can increase the number of theoretical plates and enhance resolution.

Q7: My retention times are shifting between injections. What should I check?

  • Issue: Fluctuating retention times can be caused by an unstable mobile phase, temperature variations, or issues with the HPLC pump.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it is properly prepared and within its effective pH range.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.

    • Temperature Control: Use a column oven to maintain a consistent temperature.[4][5][6]

    • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doramectin and Related Substances

This method is suitable for separating doramectin from its degradation products, including the aglycone.[1][2]

ParameterCondition
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min (assumed typical)
Column Temperature 40°C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Solvent Methanol
Protocol 2: General HPLC Method for Avermectins

This protocol provides a general method that can be adapted for the analysis of various avermectins, including doramectin.[7][8]

ParameterCondition
Column Phenomenex® Gemini C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Water (53:35:12, v/v/v)
Flow Rate 1.2 mL/min
Column Temperature 20°C
Detection UV at 250 nm
Injection Volume 20 µL

Data Presentation

Table 1: Expected Elution Order and Relative Retention

Based on the principles of reversed-phase chromatography, the less polar this compound is expected to have a longer retention time than the more polar doramectin.

CompoundExpected Retention TimeRelative Retention Time (vs. Doramectin)
DoramectinShorter1.0
This compoundLonger> 1.0

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Doramectin Sample Degradation Acid Hydrolysis (Forced Degradation) Sample->Degradation generates Dissolution Dissolve in Methanol Sample->Dissolution Aglycone This compound Degradation->Aglycone Aglycone->Dissolution Injection Inject Sample Dissolution->Injection Column C8 or C18 Column Injection->Column Separation Isocratic Elution (ACN/Water) Column->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of doramectin and its aglycone.

Troubleshooting_Logic Start Poor Separation Problem Identify Problem Start->Problem PeakShape Peak Tailing/ Fronting Problem->PeakShape Peak Shape Issues Resolution Poor Resolution Problem->Resolution Co-elution RetentionShift Retention Time Shifts Problem->RetentionShift Inconsistent RT Sol_PeakShape Check Sample Concentration Adjust Mobile Phase pH Change Injection Solvent PeakShape->Sol_PeakShape Sol_Resolution Adjust Mobile Phase Strength Change Organic Modifier Optimize Temperature Resolution->Sol_Resolution Sol_RetentionShift Check Mobile Phase Prep Ensure Column Equilibration Verify Pump Performance RetentionShift->Sol_RetentionShift

Caption: Troubleshooting logic for common HPLC separation issues.

References

Troubleshooting low recovery of Doramectin aglycone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Doramectin aglycone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is the core structure of the Doramectin molecule, with the disaccharide (oleandrose) sugar moieties removed. It is typically formed through the acid-catalyzed hydrolysis of Doramectin.[1] This process occurs sequentially, with the initial hydrolysis yielding the Doramectin monosaccharide, followed by a second hydrolysis step to produce the aglycone.[2]

Q2: What are the key chemical properties of this compound that I should be aware of during extraction?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Being less polar than its parent compound, Doramectin, due to the absence of the hydrophilic sugar groups, its behavior during extraction, particularly in solid-phase extraction (SPE), will differ.

Q3: What are the common initial extraction solvents for avermectins like Doramectin?

Acetonitrile is a widely used and effective solvent for extracting avermectins from various sample matrices, including tissues and milk.[3] Methanol has also been reported for the extraction of avermectins from soil samples.

Q4: How stable is this compound during extraction?

Avermectins and their derivatives can be sensitive to environmental conditions. For instance, ivermectin, a closely related compound, shows accelerated degradation in alkaline conditions (pH > 7) and is more stable in acidic environments (pH < 7).[4] It is crucial to control pH and temperature throughout the extraction process to prevent degradation of the aglycone.

Troubleshooting Guides

Low recovery of this compound can arise from several factors throughout the experimental workflow, from the initial hydrolysis step to the final extraction and cleanup. The following guides address specific issues in a question-and-answer format.

Issue 1: Incomplete Hydrolysis of Doramectin

Q: My final analysis shows a low yield of this compound, but I see a significant peak corresponding to Doramectin or its monosaccharide. What could be the problem?

A: This strongly suggests that the hydrolysis of Doramectin to its aglycone is incomplete. The conversion of Doramectin to its aglycone is a two-step process that requires sufficient time and appropriate acidic conditions to go to completion.

Troubleshooting Steps:

  • Review Your Hydrolysis Protocol: The complete hydrolysis of Doramectin to its aglycone can take a significant amount of time, potentially up to 18 hours under moderately acidic conditions.[2] A shorter incubation time may only yield the monosaccharide intermediate.

  • Optimize Acid Concentration: The term "moderately acidic" can vary. If the acid concentration is too low, the reaction rate will be slow, leading to incomplete hydrolysis within your timeframe. Conversely, excessively harsh acidic conditions could potentially lead to degradation of the aglycone. It is advisable to perform optimization experiments with varying acid concentrations.

  • Control the Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Ensure that the incubation temperature is optimal and consistently maintained.

  • Ensure Proper Mixing: Inadequate mixing of the reaction components can lead to localized areas of incomplete reaction. Ensure thorough and consistent mixing during the hydrolysis step.

Issue 2: Poor Recovery During Liquid-Liquid Extraction (LLE)

Q: I am losing a significant amount of my this compound during the liquid-liquid extraction step. What are the possible causes?

A: Low recovery in LLE can be due to several factors, including incorrect solvent selection, pH issues, or the formation of emulsions.

Troubleshooting Steps:

  • Solvent Polarity: Ensure the organic solvent used for extraction has an appropriate polarity to efficiently partition the relatively non-polar this compound from the aqueous phase.

  • pH of the Aqueous Phase: The pH of your sample can influence the partitioning of the analyte. For neutral compounds like this compound, adjusting the pH is not typically for ionization but can sometimes help to break emulsions or suppress the solubility of interfering compounds.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery.

    • To break emulsions: Try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation can also be effective.

Issue 3: Low Recovery During Solid-Phase Extraction (SPE)

Q: My this compound is not being efficiently recovered during the SPE cleanup. What should I check?

A: Low recovery in SPE is a common issue and can be attributed to problems at various stages of the process: conditioning, loading, washing, or elution.

Troubleshooting Steps:

  • Sorbent Selection: this compound is a relatively non-polar compound. A reverse-phase sorbent like C8 or C18 is a suitable choice. Ensure the sorbent chemistry is appropriate for your analyte.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions for conditioning, which typically involves washing with an organic solvent followed by an equilibration step with a solvent similar to your sample matrix.

  • Sample Loading Conditions:

    • Flow Rate: A flow rate that is too high during sample loading can result in insufficient interaction between the analyte and the sorbent, leading to breakthrough and low recovery.

    • Sample Solvent: The solvent in which your sample is dissolved should be weak enough to allow for strong retention of the aglycone on the sorbent. If the sample solvent is too strong (i.e., too high in organic content for a reverse-phase sorbent), the analyte may not be retained.

  • Inappropriate Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If you suspect analyte loss during the wash step, analyze the wash eluate for the presence of your compound. You may need to decrease the organic content of your wash solvent.

  • Inefficient Elution:

    • Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. For a C18 cartridge, this will typically be a solvent with a high percentage of organic content (e.g., acetonitrile or methanol).

    • Elution Volume: An insufficient volume of elution solvent will result in incomplete recovery of the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately to see if more of your compound is recovered.

    • Soak Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can sometimes improve recovery.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Doramectin to this compound (General Procedure)

This protocol provides a general guideline. Optimization of acid concentration, temperature, and time is highly recommended for your specific experimental conditions.

Materials:

  • Doramectin standard

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Heating block or water bath

  • Vials with screw caps

Procedure:

  • Prepare a stock solution of Doramectin in acetonitrile.

  • In a clean vial, add a known volume of the Doramectin stock solution.

  • Add the acidic solution to achieve the desired final concentration (e.g., start with 1% v/v concentrated H₂SO₄ in acetonitrile).

  • Securely cap the vial and place it in a heating block or water bath set to a controlled temperature (e.g., 50-70°C).

  • Incubate the reaction mixture for an extended period. Based on literature, complete conversion to the aglycone may take up to 18 hours.[2] It is advisable to take aliquots at different time points (e.g., 1h, 4h, 8h, 12h, 18h) to monitor the progress of the reaction by HPLC.

  • After the desired incubation time, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) before proceeding with extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound (General Procedure)

This protocol is a starting point for developing a validated SPE method.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the neutralized and appropriately diluted sample extract onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture to remove polar impurities (e.g., 20:80 methanol:water).

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol). Collect the eluate. A second elution with an additional 5 mL of the strong solvent can be performed to ensure complete recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).

Data Presentation

Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Potential Cause Observation Recommended Action
Improper Conditioning Low and inconsistent recovery.Ensure the cartridge is properly wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix.
Sample Breakthrough Analyte detected in the fraction that passes through during loading.Decrease the sample loading flow rate. Dilute the sample with a weaker solvent to promote stronger retention.
Analyte Loss During Wash Analyte detected in the wash eluate.Decrease the organic content of the wash solvent.
Incomplete Elution Low recovery in the primary eluate.Increase the volume of the elution solvent. Use a stronger elution solvent. Perform a second elution and analyze it separately.

Visualizations

Troubleshooting_Low_Recovery Start Low Recovery of This compound Check_Hydrolysis Check for Incomplete Hydrolysis (Presence of Doramectin or Monosaccharide) Start->Check_Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Yes Check_LLE Troubleshoot Liquid-Liquid Extraction (LLE) Check_Hydrolysis->Check_LLE No Optimize_Hydrolysis Optimize Hydrolysis: - Increase reaction time (up to 18h) - Optimize acid concentration - Control temperature Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Hydrolysis->Start Re-run LLE_Issues LLE Issues Check_LLE->LLE_Issues Yes Check_SPE Troubleshoot Solid-Phase Extraction (SPE) Check_LLE->Check_SPE No Optimize_LLE Optimize LLE: - Check solvent polarity - Adjust pH if necessary - Perform multiple extractions - Address emulsion formation LLE_Issues->Optimize_LLE Optimize_LLE->Start Re-run SPE_Issues SPE Issues Check_SPE->SPE_Issues Yes Successful_Recovery Successful Recovery Check_SPE->Successful_Recovery No Optimize_SPE Optimize SPE: - Verify sorbent choice (e.g., C18) - Ensure proper conditioning - Optimize loading flow rate and solvent - Adjust wash solvent strength - Ensure complete elution (solvent and volume) SPE_Issues->Optimize_SPE Optimize_SPE->Start Re-run

Caption: Troubleshooting workflow for low this compound recovery.

Doramectin_Hydrolysis Doramectin Doramectin (with Disaccharide) Monosaccharide Doramectin Monosaccharide (with one sugar unit) Doramectin->Monosaccharide  Acid-catalyzed hydrolysis (e.g., H+, ~1 hour) Aglycone This compound (no sugar units) Monosaccharide->Aglycone  Further acid-catalyzed hydrolysis (e.g., H+, up to 18 hours)

Caption: The sequential hydrolysis of Doramectin to its aglycone.

References

Technical Support Center: Minimizing Degradation of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Doramectin aglycone during sample preparation. Adherence to these guidelines will help ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a degradation product of Doramectin, formed by the hydrolysis of the disaccharide unit. Its stability is a critical concern during sample preparation and analysis because further degradation can lead to inaccurate quantification and misinterpretation of data in pharmacokinetic, metabolism, and residue studies.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can cause significant degradation. Acidic conditions promote the formation of the aglycone from the parent Doramectin, but can also lead to further degradation of the aglycone itself. Alkaline conditions also lead to the degradation of avermectins.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) light can cause rapid degradation of avermectins.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To ensure the stability of this compound in samples, the following storage conditions are recommended:

  • Temperature: Store samples at or below -20°C for long-term storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.

  • Light: Protect samples from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • pH: Maintain the sample matrix at a neutral pH (around 7.0) whenever possible.

Q4: Which solvents are suitable for dissolving and diluting this compound?

A4: this compound is soluble in organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For analytical purposes, HPLC-grade acetonitrile and methanol are commonly used. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound after sample extraction. Degradation during extraction: Use of acidic or alkaline reagents.- Maintain a neutral pH throughout the extraction process. - Use buffers to control the pH of the sample.
Incomplete extraction: Inefficient solvent or extraction technique.- Use a validated extraction method with a suitable solvent like acetonitrile or methanol. - Ensure thorough homogenization and mixing of the sample and solvent.
Appearance of unknown peaks in the chromatogram. Degradation of this compound: Exposure to harsh conditions.- Review the sample preparation workflow for potential exposure to high temperatures, extreme pH, or light. - Prepare samples fresh and analyze them promptly.
Contamination: Impurities in solvents or reagents.- Use high-purity, HPLC-grade solvents and fresh reagents. - Filter all solutions before use.
Inconsistent or non-reproducible analytical results. Sample instability: Degradation between sample preparation and analysis.- Minimize the time between sample preparation and injection into the analytical instrument. - Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Variability in derivatization (if applicable): Inconsistent reaction conditions.- Precisely control the temperature, time, and reagent concentrations for the derivatization reaction.

Quantitative Data on Stability

While specific quantitative data for this compound degradation is limited in publicly available literature, the following tables provide insights based on studies of closely related avermectins, which are expected to have similar stability profiles.

Table 1: Influence of pH on Avermectin Stability

pH ConditionObservation for Parent AvermectinImplication for Aglycone Stability
Acidic (< 4)Promotes hydrolysis to monosaccharide and aglycone.[1]While acidic conditions form the aglycone, prolonged exposure can lead to its further degradation. It is best to neutralize the sample after any acid-based extraction step.
Neutral (~7)Generally the most stable pH range.Maintaining a neutral pH is crucial for minimizing the degradation of the aglycone during storage and analysis.
Alkaline (> 9)Rapid degradation observed.[1]Alkaline conditions should be strictly avoided during all stages of sample handling and analysis.

Table 2: Influence of Temperature on Avermectin Stability

TemperatureConditionHalf-life (t½) of Parent AvermectinImplication for Aglycone Stability
20°CAerobic soil/feces mixture7 - 14 daysDegradation is slower at lower temperatures.
30-50°CAccelerated stability study (1% formulation)Degradation rate increases with temperature.[3]To minimize degradation, samples should be kept at low temperatures (refrigerated or frozen) and brought to room temperature only for the duration of the analysis.

Table 3: Influence of Light on Avermectin Stability

Light ConditionObservationImplication for Aglycone Stability
UV Light (254 nm)Efficient degradation with a quantum yield of 0.23 for Abamectin.[2]All samples and standards containing this compound must be protected from UV and strong visible light at all times. Use of amber vials is highly recommended.
Visible LightInefficient degradation unless a sensitizer is present.[2]While less critical than UV, prolonged exposure to visible light should also be avoided.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from established methods for avermectin analysis in plasma.[4][5][6]

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma in a polypropylene tube, add 450 µL of acetonitrile containing the internal standard (if used).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes at 20°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Tissue Homogenates

This protocol provides a general guideline for SPE cleanup, which may be necessary for complex matrices like tissue homogenates.

  • Homogenization: Homogenize the tissue sample in a neutral buffer.

  • Extraction: Extract the homogenate with acetonitrile.

  • Centrifugation: Centrifuge the extract to pellet the tissue debris.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the handling of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma or Tissue Homogenate extraction Extraction with Acetonitrile (Neutral pH) sample->extraction Add Solvent centrifugation Centrifugation extraction->centrifugation Separate Solids cleanup SPE Cleanup (Optional) centrifugation->cleanup Load Supernatant evaporation Evaporation (N2, <40°C) cleanup->evaporation Eluate reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis Inject

Caption: A typical experimental workflow for the extraction and analysis of this compound.

degradation_pathway Doramectin Doramectin Aglycone This compound Doramectin->Aglycone  Acid Hydrolysis DegradationProducts Further Degradation Products Aglycone->DegradationProducts  Strong Acid/Base,  Heat, UV Light

Caption: Simplified degradation pathway of Doramectin to its aglycone and further degradation products.

References

Addressing matrix effects in LC-MS/MS analysis of Doramectin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doramectin Aglycone Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Q1: I am observing poor signal reproducibility and inconsistent peak areas for this compound across different samples. What is the likely cause?

A1: Inconsistent signal intensity is a classic symptom of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, tissue, milk) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy and reproducibility.[1][2] To confirm if matrix effects are the issue, a post-column infusion experiment is recommended.

Q2: My analyte signal has completely disappeared or is significantly lower than expected in my biological samples compared to the standard solution. How can I troubleshoot this?

A2: A drastic loss of signal, known as ion suppression, is a severe form of matrix effect.[2][4] It happens when matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[2]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at cleaning up complex samples than simpler methods like "dilute and shoot" or protein precipitation.[2][5][6]

  • Check Chromatography: Ensure that the chromatographic method provides adequate separation between this compound and the region where matrix components elute.[2] You can identify this region using a post-column infusion experiment.

  • Use an Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of Doramectin, can compensate for signal variations caused by matrix effects.[1][7] If a SIL-IS is unavailable, a structurally similar compound (e.g., another avermectin like Selamectin) that elutes close to the analyte can be used.[8][9]

Q3: How can I visually diagnose at what point in my chromatographic run the matrix effect is occurring?

A3: A post-column infusion experiment is the standard qualitative method for visualizing matrix effects across a chromatographic run.[1][10][11][12] This technique involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip or rise in the otherwise stable signal baseline indicates a region of ion suppression or enhancement, respectively.[11][12] This allows you to see if your analyte's retention time coincides with an area of significant interference.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in LC-MS/MS?

A1: The matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[1][2] These interfering molecules can compete with the analyte for charge in the ion source (ion suppression) or, less commonly, facilitate its ionization (ion enhancement).[2][4] This phenomenon is a primary source of inaccuracy and imprecision in quantitative bioanalysis.[1]

Q2: How is the matrix effect quantitatively measured?

A2: The matrix effect is typically quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample (Set B) to the peak area of the analyte in a pure solvent standard (Set A) at the same concentration.

The formula is: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • A value of 100% indicates no matrix effect.

Q3: What sample preparation techniques are best for minimizing matrix effects with this compound?

A3: For complex biological matrices like plasma, milk, or tissue, more rigorous sample preparation is crucial.[5] While simple methods like protein precipitation are fast, they often fail to remove key interferences like phospholipids. More selective techniques are recommended:

  • Solid-Phase Extraction (SPE): Widely considered a highly effective method for cleaning up complex samples and minimizing matrix effects.[5][12] It provides excellent analyte concentration and removal of interferences.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte from matrix components based on differential solubility between two immiscible liquids.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used in food safety testing, can be adapted for biological matrices and has shown success in analyzing avermectins in milk.[13]

Q4: Which internal standard (IS) should I use for this compound analysis?

A4: The ideal choice is a stable isotope-labeled (SIL) this compound . A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same matrix effects and ionization variability.[1][7] This provides the most accurate correction. If a SIL-IS is not available, a close structural analog such as Ivermectin, Selamectin, or Moxidectin can be used.[8][9] It is critical that the chosen analog has similar chemical properties and a retention time close to this compound.

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for Doramectin from Bovine Plasma

This protocol provides a general workflow for extracting Doramectin from plasma, a common matrix. Optimization may be required for specific applications.

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.[13]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 40% methanol-water solution to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 3 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS injection.[6]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance data for different sample preparation techniques used in the analysis of avermectins in complex matrices. This data is representative and illustrates the trade-off between method simplicity, recovery, and matrix effect mitigation.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (ME %)*ComplexityThroughputKey Advantage
Dilute and Shoot ~100%20 - 60% (High Suppression)Very LowHighSpeed and simplicity
Protein Precipitation (PPT) 85 - 105%40 - 75% (Significant Suppression)LowHighRemoves proteins effectively
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 110% (Low Suppression)MediumMediumGood cleanup, removes lipids
Solid-Phase Extraction (SPE) 80 - 110%90 - 115% (Minimal Effect)HighLow-MediumProvides the cleanest extract

*Matrix Effect (ME) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values significantly below 100% indicate ion suppression.

References

Technical Support Center: Enhancing the Stability of Doramectin Aglycone in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Doramectin Aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it derived?

This compound is the acid degradation product of Doramectin. It is formed through the hydrolysis of the disaccharide unit of the parent Doramectin molecule under mildly acidic conditions. This process first yields Doramectin monosaccharide, which is then further hydrolyzed to this compound.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

Q3: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.

Q4: What are the primary factors that can cause degradation of this compound in solution?

This compound, as a member of the avermectin family, is susceptible to degradation from several factors:

  • Acidic and Basic Conditions: Exposure to strong acids or bases can lead to further degradation.

  • Oxidation: Avermectins can undergo oxidation, leading to the formation of degradants such as the 8a-oxo derivative.

  • Light: Exposure to ultraviolet (UV) light is a significant factor in the degradation of avermectins.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of degradation.

Q5: Are there any known stabilizers for avermectin solutions?

While specific data for this compound is limited, studies on the related compound ivermectin have shown that cyclodextrins can enhance solubility and stability in aqueous solutions by protecting against hydrolysis. Maintaining a slightly acidic to neutral pH (around 6.0-6.6) has also been shown to be optimal for ivermectin stability in such formulations. For avermectins in general, the addition of an antioxidant may help mitigate oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage (especially at low temperatures) The solvent may be saturated, or the solubility of this compound decreases significantly at the storage temperature.1. Gently warm the solution to room temperature and sonicate to attempt redissolution. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. For long-term storage, consider using a solvent in which the compound has higher solubility at low temperatures, such as DMSO.
Loss of potency or inconsistent experimental results The stock solution may have degraded due to improper storage or handling.1. Prepare fresh stock solutions more frequently. 2. Always store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil. 4. Perform a stability check of your stock solution using the HPLC protocol outlined below.
Color change in the stock solution This may indicate degradation, particularly oxidation.1. Discard the solution. 2. When preparing a new stock solution, consider degassing the solvent to remove dissolved oxygen. 3. If oxidative degradation is suspected to be a significant issue, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be investigated, though compatibility and potential interference with experiments should be considered.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO, ethanol, methanol) to achieve the desired concentration.

  • Dissolution: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage:

    • Store the primary stock solution at -20°C or -80°C.

    • For daily use, create smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.

    • Always use amber vials or wrap clear vials in aluminum foil to protect from light.

Protocol for a Forced Degradation Study to Assess Stability

This protocol outlines a general procedure to assess the stability of your this compound stock solution under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in your desired solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

    • Thermal Stress: Place an aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 40°C, 60°C) for various time points.

    • Photolytic Stress: Expose an aliquot of the stock solution in a phototransparent container (e.g., quartz cuvette or clear glass vial) to a UV light source. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis: At each time point, analyze the stressed samples and a control sample (stored at -20°C and protected from light) using a stability-indicating HPLC method.

  • Data Analysis: Compare the peak area of the parent this compound in the stressed samples to the control sample to determine the percentage of degradation. Observe the formation of any new peaks, which represent degradation products.

Stability-Indicating HPLC Method (Adapted from a method for Doramectin)
  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for the aglycone.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Temperature: 30°C.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Stability of this compound in Various Solvents at -20°C (Protected from Light)

Solvent Concentration (mg/mL) % Remaining after 1 Month % Remaining after 3 Months % Remaining after 6 Months
DMSO10
Ethanol10
Methanol10

Table 2: Forced Degradation of this compound (1 mg/mL in Acetonitrile)

Stress Condition Duration % Degradation Number of Degradation Products Observed
0.1 M HCl24 hours
0.1 M NaOH24 hours
3% H₂O₂24 hours
60°C24 hours
UV Light8 hours

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh Solid this compound dissolve Dissolve in Chosen Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C aliquot->store stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) store->stress hplc Analyze by HPLC stress->hplc data Compare to Control and Quantify Degradation hplc->data

Caption: Workflow for preparing and testing the stability of this compound stock solutions.

degradation_pathway cluster_degradation Degradation Pathways parent This compound (Stable Stock Solution) acid_base Acid/Base Hydrolysis Products parent->acid_base Acid/Base oxidation Oxidation Products (e.g., 8a-oxo derivative) parent->oxidation Oxidants/Air photo Photodegradation Products parent->photo UV Light epimer Epimerization Products parent->epimer Base

Caption: Potential degradation pathways for this compound in solution.

Overcoming poor peak shape in Doramectin aglycone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for overcoming challenges in the chromatographic analysis of doramectin aglycone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable results.

Troubleshooting Guides

This section addresses specific peak shape problems encountered during this compound chromatography.

Issue: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with the this compound molecule, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment: this compound has a predicted pKa of approximately 12.43.[1] At neutral or acidic pH, it will be in a non-ionized form. To minimize interactions with silanols, ensure your mobile phase is sufficiently acidic (pH 3-5). The use of acidic modifiers like formic acid or acetic acid is recommended.

    • Solution 2: Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites and improve peak shape.

    • Solution 3: Column Selection: Consider using a column with end-capping or a "base-deactivated" stationary phase, which has a lower concentration of free silanol groups. A column with low silanol activity is a good choice for analyzing doramectin.[2]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups.

    • Solution: Replace the column with a new one of the same type.

  • Extra-Column Effects: Tubing and fittings with large internal diameters can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and minimize the length of tubing between the injector, column, and detector.

Issue: Peak Fronting

Q: I am observing peak fronting for this compound. What could be the cause?

A: Peak fronting is less common than tailing but can indicate specific problems with your method.

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility, use a solvent that is as weak as possible while still maintaining sample solubility. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1][3][4]

  • Column Collapse: A sudden physical change or void in the column packing can cause peak fronting.

    • Solution: This usually requires column replacement.

Issue: Split Peaks

Q: My this compound peak is split into two. What is happening?

A: Split peaks can arise from a few different issues during the chromatographic process.

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can block the column inlet frit, causing the sample to be distributed unevenly onto the column.

    • Solution: Filter your samples and mobile phases before use. You can also try back-flushing the column to dislodge any particulates.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.

    • Solution: As with peak fronting, try to dissolve the sample in the mobile phase or a weaker solvent.

  • Co-elution with an Impurity: It is possible that another compound is eluting at a very similar retention time to your analyte.

    • Solution: Try adjusting the mobile phase composition or gradient to see if the two peaks can be resolved.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A1: A good starting point for reverse-phase chromatography of this compound would be a mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acidic modifier is highly recommended to control the ionization of any residual silanol groups on the column and ensure good peak shape. For example, a mobile phase of acetonitrile and water with 0.1% formic acid has been shown to be effective for the analysis of avermectins.[5]

Q2: What type of HPLC column is best suited for this compound?

A2: C8 and C18 columns are both commonly used for the analysis of doramectin and other avermectins.[6][7] A column with high-purity silica and end-capping is recommended to minimize peak tailing. For particularly challenging separations, a column specifically designed for the analysis of basic compounds may provide better results.

Q3: How does the lack of the sugar moiety in this compound affect its chromatography compared to doramectin?

A3: The aglycone form is more hydrophobic (less polar) than the parent doramectin due to the absence of the hydrophilic sugar groups. This will result in a longer retention time on a reverse-phase column under the same conditions. The potential for secondary interactions with the stationary phase may also be different, so optimization of the mobile phase is crucial.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be very effective, especially if you are analyzing samples that may contain other related compounds or impurities. A gradient allows for better separation of compounds with a wider range of polarities and can help to sharpen peaks.

Q5: My peak shape is still poor after trying the suggestions above. What else can I do?

A5: If you have systematically addressed the common causes of poor peak shape, consider the following:

  • Temperature: Ensure your column compartment temperature is stable and consistent. Sometimes, increasing the temperature can improve peak shape and reduce viscosity.

  • System Contamination: A contaminated guard column, injector, or detector cell can lead to peak distortion. A thorough system cleaning may be necessary.

  • Analyte Stability: Although generally stable, ensure your this compound standard and samples are not degrading under your storage or experimental conditions.

Data Presentation

The following table summarizes successful chromatographic conditions reported for doramectin and related avermectins, which can serve as a starting point for method development for this compound.

Analyte(s)ColumnMobile PhaseFlow RateTemperatureDetectionReference
Doramectin & related substancesHALO C8 (100 mm × 4.6 mm, 2.7 µm)Acetonitrile:Water (70:30, v/v)-40 °CUV at 245 nm[6][7]
DoramectinNewcrom R1Acetonitrile, Water, and Phosphoric Acid---[2]
Doramectin, Ivermectin, MoxidectinZorbax ODS C18 (15 cm x 4.6 mm)Water:Methanol (3:97, v/v)1.8 mL/min30 °CFluorescence (Ex: 365 nm, Em: 465 nm)[8]
Avermectins (including Doramectin)Fused-core C18 (Halo 50 mm × 2.1 mm; 2.7 µm)Gradient with A: 0.1% Formic Acid in Acetonitrile and B: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water---[9]

Experimental Protocols

General Protocol for Reverse-Phase HPLC of this compound

This protocol provides a general starting point for developing a robust HPLC method for this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • For experimental samples, use an appropriate extraction and clean-up procedure to isolate the this compound. The final extract should be dissolved in the mobile phase.

  • Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 or C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Isocratic: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. For example, a gradient of 60% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at approximately 245 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Assess the peak shape by calculating the asymmetry factor or tailing factor. A value close to 1 indicates a symmetrical peak.

  • Quantify the amount of this compound in samples by comparing the peak area to a calibration curve generated from the standards.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload solution_overload Reduce injection volume or dilute sample. check_overload->solution_overload Yes check_ph Is the mobile phase pH appropriate (acidic)? check_overload->check_ph No end Peak Shape Improved solution_overload->end solution_ph Adjust mobile phase to pH 3-5 with formic or acetic acid. check_ph->solution_ph No check_additives Are mobile phase additives being used? check_ph->check_additives Yes solution_ph->end solution_additives Add a competing base (e.g., TEA) to the mobile phase. check_additives->solution_additives No check_column Is the column old or showing high backpressure? check_additives->check_column Yes solution_additives->end solution_column Replace the column. Consider a base-deactivated column. check_column->solution_column Yes check_column->end No, consult further documentation solution_column->end

Caption: A decision tree for troubleshooting peak tailing.

Logical Relationship of Factors Affecting Peak Shape

PeakShapeFactors Factors Influencing Peak Shape in this compound Chromatography cluster_mobile_phase Mobile Phase cluster_column Column cluster_sample Sample cluster_system System peak_shape Peak Shape (Tailing, Fronting, Splitting) ph pH ph->peak_shape additives Additives (e.g., Formic Acid, TEA) additives->peak_shape solvent_ratio Solvent Ratio (e.g., ACN:Water) solvent_ratio->peak_shape stationary_phase Stationary Phase (C8, C18) stationary_phase->peak_shape silanol_activity Silanol Activity silanol_activity->peak_shape column_health Column Health (voids, frit blockage) column_health->peak_shape concentration Concentration concentration->peak_shape solvent Solvent solvent->peak_shape extra_column_volume Extra-Column Volume extra_column_volume->peak_shape temperature Temperature temperature->peak_shape

Caption: Key factors influencing chromatographic peak shape.

References

Reducing non-specific binding of Doramectin aglycone in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Doramectin aglycone, a highly hydrophobic compound prone to non-specific binding in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. For this compound, this often means binding to plastic labware (like microplates and pipette tips) and non-target cellular components.[1][2] This is problematic because it can lead to high background signals, reduced assay sensitivity, poor reproducibility, and inaccurate measurements of the compound's potency (e.g., EC₅₀ or IC₅₀), ultimately yielding false-positive or false-negative results.[1]

Q2: Why is this compound particularly prone to non-specific binding?

A2: this compound is a large, lipophilic (fat-soluble) macrocyclic lactone.[3][4][5] Its hydrophobicity causes it to readily associate with and adsorb to hydrophobic surfaces, such as the polystyrene plastic used in standard microplates, through hydrophobic interactions.[6][7] This tendency to move out of aqueous solutions drives its non-specific binding.

Q3: What is the primary mechanism of action for Doramectin, and how does NSB interfere with studying it?

A3: Doramectin's primary mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[8][9] This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite.[3][9][10] Non-specific binding reduces the actual concentration of this compound available to interact with these specific targets in a cell assay, leading to an underestimation of its true biological activity.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses common issues encountered during cell assays with this compound.

Issue Potential Cause Recommended Solution
High Background Signal 1. Compound binding to the microplate surface. 2. Insufficient blocking of non-specific sites.1. Use ultra-low attachment or non-binding surface (NBS™) plates.[11][12][13][14][15] 2. Add a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic surfactant (e.g., Tween-20) to the assay buffer.[2][16] Increase washing steps.[17]
Poor Reproducibility / High Well-to-Well Variability 1. Inconsistent compound loss due to binding to different wells or tips. 2. Compound precipitating out of solution.1. Pre-condition pipette tips by aspirating and dispensing the compound solution back into the reservoir. 2. Ensure this compound is fully dissolved in a suitable solvent (like DMSO) before diluting in aqueous buffer.[5] Add BSA or surfactant to improve solubility and reduce precipitation.[18][19]
Low or No Dose-Response The effective concentration of the compound reaching the cells is much lower than the nominal concentration due to NSB.1. Implement all strategies to reduce NSB (low-binding plates, BSA, surfactants). 2. Quantify the actual concentration of the compound in the assay medium after incubation to understand the extent of loss.
Inaccurate Potency Values (Shifted IC₅₀/EC₅₀) Non-specific binding reduces the free fraction of the compound available to interact with the target, artificially increasing the calculated IC₅₀/EC₅₀.1. Use a combination of NSB-reducing techniques. 2. Determine the fraction of compound bound to plasma proteins or assay components to correct potency values.[20]
Visualizing the Troubleshooting Process

The following workflow provides a logical approach to diagnosing and mitigating non-specific binding issues in your assay.

G Troubleshooting Workflow for Non-Specific Binding cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Assessment cluster_3 Advanced Solutions cluster_4 Outcome Start High Background or Poor Reproducibility? ChangePlates Switch to Ultra-Low Attachment Plates Start->ChangePlates Yes AddBSA Add 0.1% - 1% BSA to Assay Buffer ChangePlates->AddBSA AddTween Add 0.01% - 0.05% Tween-20 to Buffer AddBSA->AddTween Check Re-run Assay. Is NSB Reduced? AddTween->Check Optimize Systematically Optimize BSA/Tween Concentration Check->Optimize No Success Assay Optimized Check->Success Yes Failure Consult Literature for Alternative Formulations Check->Failure Still No Quantify Quantify Compound Loss (e.g., via LC-MS) Optimize->Quantify Quantify->Check Re-assess

Caption: A workflow for troubleshooting assay specificity.

Strategies and Solutions to Reduce NSB

Selection of Appropriate Labware

Standard tissue culture-treated polystyrene plates are hydrophobic and contribute significantly to the non-specific binding of lipophilic compounds.

Plate TypeSurface PropertyNSB PotentialRecommendation
Standard Polystyrene Hydrophobic, treated for cell attachmentHighNot recommended for hydrophobic compounds without additives.
Non-Binding Surface (NBS™) Nonionic hydrophilic surface (e.g., polyethylene oxide-like)LowRecommended. Minimizes protein and hydrophobic molecule binding.[15]
Ultra-Low Attachment (ULA) Covalently bound hydrogel layerVery LowHighly Recommended. Inhibits cell attachment and minimizes protein/compound absorption.[13][14]
Modification of Assay Buffer

Adding "carrier" proteins or detergents to the assay buffer can significantly reduce NSB by occupying non-specific binding sites on labware and reducing compound precipitation.

AdditiveRecommended ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)BSA binds to hydrophobic surfaces on the plate, preventing the compound from adsorbing. It also helps to keep hydrophobic drugs in solution.[16][18]
Tween-20 (or Triton X-100) 0.01% - 0.05% (v/v)Non-ionic surfactants disrupt hydrophobic interactions between the compound and plastic surfaces. They also help prevent the analyte from binding to tubing and container walls.[2]
Increased Salt Concentration e.g., 300-500 mM NaClHigher salt concentrations can help shield charged interactions, though this is generally less effective for purely hydrophobic-driven NSB.[16]
Visualizing the Mechanism of NSB Reduction

This diagram illustrates how additives like BSA prevent this compound from binding to a microplate well.

G Mechanism of NSB and Its Reduction cluster_0 Without Additives (High NSB) cluster_1 With BSA (Low NSB) DA1 DA Target1 Target DA1->Target1 Specific Binding DA2 DA Plate1 Microplate Surface DA2->Plate1 Non-Specific Binding DA3 DA DA3->Plate1 Non-Specific Binding DA4 DA Target2 Target DA4->Target2 Specific Binding DA5 DA DA5->Target2 Specific Binding BSA1 BSA Plate2 Microplate Surface BSA1->Plate2 Blocking BSA2 BSA BSA2->Plate2 Blocking

Caption: How BSA blocks non-specific binding sites.

Experimental Protocols

Protocol 1: General Cell-Based Assay with NSB Reduction

This protocol provides a template for performing a cell-based assay with this compound, incorporating best practices for minimizing non-specific binding.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: Base medium (e.g., HBSS or DMEM) supplemented with 0.5% (w/v) BSA and 0.02% (v/v) Tween-20.

  • Ultra-Low Attachment (ULA) 96-well plates

  • Detection reagents (specific to the assay readout, e.g., fluorescence, luminescence)

Procedure:

  • Cell Seeding: Seed cells in a ULA 96-well plate at the desired density and allow them to form spheroids or settle as required by the assay (typically 24-48 hours).

  • Compound Preparation: a. Prepare a serial dilution of this compound in 100% DMSO. b. Perform a subsequent dilution of each DMSO concentration into the prepared Assay Buffer to reach the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Dosing: a. Carefully remove the culture medium from the cell plate. b. Add the prepared this compound dilutions (in Assay Buffer) to the appropriate wells. Include "vehicle control" wells (Assay Buffer with DMSO only) and "no cell" control wells.

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.

  • Signal Detection: Add detection reagents according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: a. Subtract the average signal from "no cell" wells to correct for background. b. Normalize the data to the vehicle control. c. Plot the normalized response versus the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀/IC₅₀.

Protocol 2: Quantifying Non-Specific Binding to Labware

This experiment helps determine the extent of compound loss to the microplate surface.

Materials:

  • This compound

  • Assay Buffer (with and without BSA/Tween-20)

  • Standard polystyrene 96-well plate

  • Ultra-Low Attachment (ULA) 96-well plate

  • LC-MS/MS system for quantification

Procedure:

  • Plate Setup: Designate wells on both the standard and ULA plates for three conditions:

    • Assay Buffer alone

    • Assay Buffer + 0.5% BSA

    • Assay Buffer + 0.5% BSA + 0.02% Tween-20

  • Compound Addition: Prepare a solution of this compound in each buffer at a concentration relevant to your assay (e.g., the calculated IC₅₀). Add this solution to the appropriate wells on both plates (n=3-6 wells per condition).

  • Incubation: Incubate the plates under the same conditions as your cell assay (e.g., 24 hours at 37°C).

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • Quantification: Analyze the concentration of this compound remaining in the supernatant using a validated LC-MS/MS method.

  • Analysis: Calculate the percentage of compound lost for each condition by comparing the measured concentration to the initial nominal concentration.

Visualizing the NSB Quantification Workflow

G Workflow for Quantifying Compound Loss Start Prepare this compound in Different Buffers Plates Add Solutions to: 1. Standard Polystyrene Plate 2. Ultra-Low Attachment Plate Start->Plates Incubate Incubate Under Assay Conditions Plates->Incubate Collect Collect Supernatant from Each Well Incubate->Collect Analyze Analyze Drug Concentration via LC-MS/MS Collect->Analyze Calculate Calculate % Compound Loss vs. Initial Concentration Analyze->Calculate Result Identify Optimal Plate and Buffer Combination Calculate->Result

Caption: Experimental workflow for NSB assessment.

References

Technical Support Center: Photostability of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Doramectin aglycone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to photodegradation?

A1: Yes, this compound, like other macrocyclic lactones such as avermectins, is known to be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] The macrocyclic lactone structure contains chromophores that can absorb light energy, leading to chemical reactions that alter the molecule's structure and potentially its biological activity.

Q2: What are the primary pathways of photodegradation for avermectins like this compound?

A2: The photodegradation of avermectins can be complex. Studies on related compounds like abamectin suggest that degradation is highly efficient under direct UV irradiation.[3] The process can involve oxidation and other photochemical reactions.[3] For doramectin, degradation in the environment is influenced by factors like sunlight and moisture.[1][4]

Q3: What are the initial signs of photodegradation in my this compound sample?

A3: Initial signs of photodegradation can include a change in the physical appearance of the sample, such as a color change. However, significant degradation can occur without any visible changes. The most reliable method for detecting photodegradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[5]

Q4: How can I prevent photodegradation of this compound in my experiments?

A4: Several strategies can be employed to minimize photodegradation:

  • Light Protection: The most straightforward method is to protect the sample from light. This can be achieved by using amber-colored vials or by wrapping containers in aluminum foil.[6]

  • Formulation Strategies: The choice of solvents and excipients can significantly impact photostability. Using antioxidants in the formulation can help mitigate oxidative degradation pathways.[6] The concentration of the drug substance can also play a role, with more dilute solutions potentially degrading faster.[6]

  • Controlled Laboratory Environment: Whenever possible, handle this compound solutions in a dimly lit room or under yellow light to avoid exposure to UV radiation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. Photodegradation due to exposure to ambient or UV light.Prepare solutions fresh and use immediately. Store stock solutions and samples in amber vials or foil-wrapped containers in a refrigerator.
Appearance of unknown peaks in HPLC chromatogram. Formation of photodegradation products.Confirm the identity of the new peaks using mass spectrometry (MS). Review and improve light protection protocols during sample preparation and analysis.
Inconsistent results between experimental replicates. Variable light exposure during sample handling.Standardize the experimental workflow to ensure consistent and minimal light exposure for all samples.
Precipitation or color change in the sample solution. Advanced degradation leading to the formation of insoluble byproducts.Discard the sample and prepare a fresh solution under strict light-protected conditions. Consider the compatibility of the solvent system with this compound.

Quantitative Data on Avermectin Degradation

Due to the limited availability of specific quantitative data for this compound photodegradation, the following table includes data for Doramectin and the closely related avermectin, Abamectin, to provide an indication of degradation rates under different conditions.

Compound Condition Matrix Degradation Rate Reference
DoramectinUV light (370 nm)Homogenized sheep feces~42% degradation after 4 days[1]
AbamectinDirect irradiation (254 nm)Methanol solutionQuantum yield of 0.23 (highly efficient)[3]
AbamectinVisible light (>400 nm) with sensitizerMethanol solutionVery inefficient degradation[3]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade the sample to understand its photostability profile and to generate degradation products for analytical method development.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

    • Prepare two sets of samples: one for light exposure and a control set to be kept in the dark.

  • Light Exposure:

    • Place the light-exposed samples in a photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.

    • The control samples should be wrapped in aluminum foil and placed in the same chamber to maintain the same temperature.

  • Sampling:

    • Withdraw aliquots from both sets of samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[5]

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation at each time point.

    • Determine the degradation kinetics (e.g., first-order or zero-order).

Protocol 2: Evaluating the Effectiveness of a UV-Absorbing Excipient

This protocol assesses the ability of an excipient to protect this compound from photodegradation.

  • Formulation Preparation:

    • Prepare three formulations of this compound:

      • Formulation A: this compound in a standard solvent.

      • Formulation B: this compound in the standard solvent with the UV-absorbing excipient at a specific concentration.

      • Formulation C (Control): Standard solvent with the UV-absorbing excipient only.

  • Photostability Testing:

    • Expose all three formulations to light in a photostability chamber as described in Protocol 1.

    • Maintain a dark control for each formulation.

  • Analysis:

    • Analyze samples at various time points using HPLC.

  • Comparison:

    • Compare the degradation rate of this compound in Formulation A and Formulation B to determine the protective effect of the excipient.

    • Analyze Formulation C to ensure the excipient itself is not degrading into products that could interfere with the analysis.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Data Evaluation Prep_DA Prepare Doramectin Aglycone Solution Expose Photostability Chamber Prep_DA->Expose Exposed Sample Prep_Control Prepare Dark Control Prep_Control->Expose Dark Control HPLC HPLC Analysis Expose->HPLC Time Points MS MS for Degradant ID HPLC->MS Kinetics Degradation Kinetics HPLC->Kinetics Pathway Identify Pathways MS->Pathway Prevention_Strategies cluster_strategies Prevention Strategies cluster_physical cluster_formulation cluster_environmental A Photodegradation of This compound B Physical Protection A->B C Formulation Design A->C D Environmental Control A->D B1 Amber Vials B->B1 B2 Foil Wrapping B->B2 C1 Antioxidants C->C1 C2 UV Absorbers C->C2 C3 Opaque Excipients C->C3 D1 Dim Lighting D->D1 D2 Yellow Light Filters D->D2

References

Validation & Comparative

Comparative Efficacy of Doramectin and its Aglycone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available data on the antiparasitic efficacy of doramectin, with a note on its aglycone counterpart.

Overview of Doramectin

Doramectin is a macrocyclic lactone anthelmintic and insecticide.[1] It is a fermentation product of Streptomyces avermitilis and is highly effective against a broad spectrum of internal and external parasites in livestock.[2] Its mechanism of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and eventual death of the parasite.[3][4] This mode of action provides a wide margin of safety for mammalian hosts, as these channels are not present in the same form in vertebrates.[4]

Quantitative Efficacy of Doramectin

The following tables summarize the efficacy of doramectin against various parasites in cattle and swine, as reported in several key studies.

Table 1: Efficacy of Injectable Doramectin against Gastrointestinal Nematodes in Cattle
Parasite SpeciesStageEfficacy (%)DosageReference
Ostertagia ostertagiAdult & L4≥99%200 µg/kg SC[5]
Haemonchus placeiAdult & L4100%200 µg/kg SC[6]
Cooperia spp.Adult & L4≥99%200 µg/kg SC[5]
Trichostrongylus axeiL4100%200 µg/kg SC[5]
Oesophagostomum radiatumAdult & L4≥99%200 µg/kg SC[5]
Nematodirus helvetianusL464.5% - 83.3%200 µg/kg SC[5][6]
Various SpeciesAdult96.1% - 100% (egg reduction)200 µg/kg SC[7]
Table 2: Efficacy of Doramectin against Lungworms in Cattle
Parasite SpeciesDosageEfficacy (%) - Challenge Post-TreatmentReference
Dictyocaulus viviparus200 µg/kg SC100% (14 days), 99.5% (21 days), 94.1% (28 days)[8]
Dictyocaulus viviparus200 µg/kg SC100% (up to 49 days)[9]
Dictyocaulus viviparus500 µg/kg Pour-on100% (28 days), 93.1% (35 days), 81.5% (42 days)[9]
Table 3: Efficacy of Injectable Doramectin against Parasites in Swine
Parasite SpeciesEfficacy (%)DosageReference
Ascaris suum>99% (egg reduction)300 µg/kg IM[10]
Strongyloides ransomi>99% (egg reduction)300 µg/kg IM[10]
Oesophagostomum dentatum>99% (egg reduction)300 µg/kg IM[10]
Trichuris suis90.1% (worm count reduction)300 µg/kg IM[10]
Metastrongylus spp.100%300 µg/kg IM[11]
Sarcoptes scabiei99.5% (mite count reduction)300 µg/kg IM[10]
Haematopinus suis100%300 µg/kg IM[2]
Table 4: Efficacy of Doramectin against Ectoparasites in Cattle
Parasite SpeciesFormulationEfficacy (%)Reference
Psoroptes bovis200 µg/kg SC100%[12]
Sarcoptes scabiei200 µg/kg SC100%[12]
Linognathus vituli200 µg/kg SC100%[12]
Haematopinus eurysternus200 µg/kg SC100%[12]
Solenopotes capillatus200 µg/kg SC100%[12]
Damalinia bovis200 µg/kg SC82% (reduction)[12]
Bovicola bovis500 µg/kg Pour-onDelayed infestation for 77 days[13]
Linognathus vituli500 µg/kg Pour-onDelayed infestation for 105 days[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative experimental protocols for key studies cited.

Anthelmintic Efficacy Trial in Cattle (Injectable Formulation)[5][6]
  • Animal Selection: Parasite-free yearling calves are selected and allotted to treatment and control groups.

  • Infection: Calves are orally inoculated with infective third-stage larvae of various nematode species. The timing of infection is managed to ensure the parasites have matured to the desired stage (adult or L4) by the day of treatment.

  • Treatment: On the designated treatment day, calves in the treatment group receive a subcutaneous injection of doramectin at a dosage of 200 µg/kg of body weight. The control group receives a saline solution.

  • Necropsy and Worm Burden Assessment: Approximately 14 to 15 days after treatment, all calves are euthanized for nematode recovery and quantification.

  • Efficacy Calculation: The efficacy is calculated based on the percentage reduction in the geometric mean worm burdens in the doramectin-treated group compared to the saline-treated control group.

Persistent Efficacy Trial against Lungworms in Cattle[8][14]
  • Animal Selection: Parasite-naive calves are randomly allocated to a doramectin-treated group and a control group.

  • Treatment: The treated group receives a single subcutaneous injection of doramectin at 200 µg/kg body weight. The control group receives no treatment or a saline injection.

  • Parasite Challenge: Following treatment, all calves are subjected to a daily oral challenge of infective Dictyocaulus viviparus larvae for a specified period (e.g., 14, 21, or 28 days).

  • Maturation Period: An interval of 14-21 days is allowed for the established parasites to mature.

  • Worm Burden Determination: All animals are subsequently slaughtered, and their lungworm burdens are determined using standard techniques.

  • Efficacy Calculation: The percentage efficacy is estimated by comparing the geometric mean worm burdens of the treated group to the control group.

Ectoparasiticide Efficacy Trial against Mites and Lice in Cattle[12]
  • Animal Selection: Cattle with naturally acquired or experimentally induced mite or louse infestations are randomly allocated to a control or a treated group.

  • Treatment: The treated group receives a subcutaneous injection of doramectin at 200 µg/kg, while the control group receives no medication.

  • Parasite Quantification: Mite or lice counts are performed by species immediately before treatment and at weekly intervals for four weeks post-treatment.

  • Efficacy Assessment: Efficacy is based on the reduction in parasite counts in the treated group compared to the control group over the study period.

Visualizing Mechanisms and Workflows

Doramectin's Mechanism of Action

Doramectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[3][4] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.

G cluster_parasite Parasite Nerve/Muscle Cell doramectin Doramectin glucl Glutamate-Gated Chloride Channel (GluCl) doramectin->glucl Binds to & Potentiates cl_ion glucl->cl_ion Opens Channel hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx into cell paralysis Paralysis & Death hyperpolarization->paralysis

Caption: Doramectin's mechanism of action on parasite nerve and muscle cells.

Typical Experimental Workflow for Anthelmintic Efficacy

The following diagram illustrates a standard workflow for evaluating the efficacy of an anthelmintic like doramectin in a controlled study.

G start Start: Animal Selection (Parasite-Free) infection Experimental Infection (e.g., Oral Larvae Inoculation) start->infection randomization Randomization into Treatment & Control Groups infection->randomization treatment Treatment Administration (Doramectin vs. Placebo) randomization->treatment monitoring Post-Treatment Monitoring (Clinical Signs, Fecal Egg Counts) treatment->monitoring necropsy Necropsy & Parasite Recovery monitoring->necropsy data_analysis Data Analysis (Worm Burden Comparison) necropsy->data_analysis end End: Efficacy Determination data_analysis->end

Caption: A generalized workflow for an anthelmintic efficacy study.

Conclusion

The available scientific literature robustly supports the high efficacy of doramectin against a wide array of economically important internal and external parasites in cattle and swine. The data consistently demonstrates significant reductions in parasite burdens and provides evidence for its persistent activity.

While doramectin aglycone is a known related compound, there is a notable absence of publicly available, peer-reviewed studies directly comparing its antiparasitic efficacy to that of the parent compound, doramectin. Therefore, for researchers and drug development professionals, doramectin remains the well-documented and scientifically validated therapeutic agent. Future research directly comparing the in vivo and in vitro efficacy of doramectin and its aglycone would be valuable to fully understand the structure-activity relationship and the potential therapeutic relevance of the aglycone form.

References

A Comprehensive Guide to Validating an LC-MS/MS Method for Doramectin Aglycone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of doramectin aglycone, with a primary focus on the validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Doramectin, a broad-spectrum antiparasitic agent, undergoes metabolism to its aglycone form. Accurate quantification of this metabolite is crucial for pharmacokinetic, residue, and safety studies. This document outlines a detailed experimental protocol for method validation, compares LC-MS/MS with alternative techniques, and presents key performance data in a clear, tabular format for easy reference.

Comparison of Analytical Methods

While LC-MS/MS is the gold standard for its sensitivity and specificity, other methods can be employed for the analysis of doramectin and its derivatives.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation by chromatography followed by mass-based detection and fragmentation.Separation by chromatography followed by fluorescence detection after derivatization.Separation by chromatography followed by UV absorbance detection.
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern).High (dependent on the specificity of the derivatizing agent).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).
Sensitivity Very High (typically low ng/mL to pg/mL).High (typically ng/mL range).[1]Lower (typically µg/mL range).[2]
Sample Preparation Often requires protein precipitation and solid-phase extraction (SPE).Requires a derivatization step to make the analyte fluorescent.[1]Simpler extraction procedures may be sufficient.
Throughput High, amenable to automation.Lower, due to the additional derivatization step.Moderate to High.
Instrumentation Cost High.Moderate.Low.
Primary Application Quantitative bioanalysis, metabolite identification, residue analysis.Routine monitoring where high sensitivity is required.Quality control of drug substances and formulations.[2]

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates the key stages involved in the validation of an LC-MS/MS method for this compound.

LC-MS/MS Method Validation Workflow cluster_Prep Preparation cluster_LCMS LC-MS/MS Analysis cluster_Validation Method Validation cluster_Report Finalization StandardPrep Standard & IS Preparation SamplePrep Sample Preparation (Spiking & Extraction) Chromatography Chromatographic Separation SamplePrep->Chromatography SamplePrep->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec Chromatography->MassSpec Linearity Linearity & Range MassSpec->Linearity MassSpec->Linearity Accuracy Accuracy & Precision MassSpec->Accuracy Selectivity Selectivity & Specificity MassSpec->Selectivity LOD_LOQ LOD & LOQ MassSpec->LOD_LOQ Stability Stability MassSpec->Stability Report Validation Report Stability->Report

Caption: Workflow for LC-MS/MS method validation of this compound.

Detailed Experimental Protocols

Standard and Internal Standard (IS) Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard. Given the lack of a commercially available isotopically labeled this compound, ivermectin or selamectin can be considered as potential internal standards.[3]

  • IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation & SPE)
  • Spiking: To 100 µL of blank matrix (e.g., plasma, tissue homogenate), add 10 µL of the appropriate working standard solution and 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions for method development.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound (MW: 610.7) - Precursor Ion (m/z): 611.4 [M+H]⁺- Product Ions (m/z): To be determined experimentally by infusion of standard. Potential fragments could arise from neutral losses of H₂O or cleavages of the macrocyclic ring.Ivermectin (IS) - Precursor Ion (m/z): 875.5 [M+H]⁺- Product Ion (m/z): 569.3
Ion Source Temp. 150°C
Desolvation Temp. 400°C

Method Validation Parameters and Acceptance Criteria

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterDescriptionAcceptance Criteria
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity and Range The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be reproducible.
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements.Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte peak area in the presence and absence of matrix should be consistent and reproducible.
Stability Stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

This guide provides a robust framework for the validation of an LC-MS/MS method for this compound. While proposed starting conditions are provided, optimization of chromatographic and mass spectrometric parameters is essential for achieving the desired method performance. Adherence to rigorous validation procedures will ensure the generation of reliable and reproducible data for critical research and development applications.

References

Cross-Reactivity of Doramectin Aglycone in Doramectin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical cross-reactivity of doramectin aglycone in doramectin immunoassays. Due to the current lack of publicly available, direct experimental data on the cross-reactivity of this compound in specific doramectin immunoassays, this document focuses on the structural basis for potential cross-reactivity, outlines the detailed experimental protocols for its determination, and presents a comparative framework.

Introduction to Doramectin and its Aglycone

Doramectin is a macrocyclic lactone antibiotic used as a broad-spectrum antiparasitic agent in veterinary medicine.[1] Like other avermectins, its structure consists of a large lactone ring and a disaccharide moiety. This compound is a metabolite or degradation product of doramectin, formed by the hydrolysis of this disaccharide unit.[2][3] This structural difference, specifically the absence of the sugar molecules, is the primary determinant of its differential recognition by antibodies in a doramectin-specific immunoassay.

The Principle of Immunoassay Cross-Reactivity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for detecting and quantifying doramectin in various matrices. These assays rely on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar compounds other than the target analyte. The extent of cross-reactivity is a critical parameter for assessing the specificity and accuracy of an immunoassay.

In a competitive ELISA for doramectin, free doramectin in a sample competes with a labeled form of doramectin for a limited number of antibody binding sites. A higher concentration of doramectin in the sample results in less binding of the labeled doramectin and a weaker signal, allowing for quantification. If a cross-reactant is present, it will also compete for antibody binding, leading to an overestimation of the doramectin concentration.

Structural Comparison: Doramectin vs. This compound

The key structural difference between doramectin and its aglycone lies in the presence or absence of the oleandrose disaccharide at the C13 position of the macrocyclic lactone ring.

FeatureDoramectinThis compound
Core Structure Macrocyclic lactoneMacrocyclic lactone
C13 Substituent Oleandrose disaccharideHydroxyl group
Molecular Weight ~899.1 g/mol [4]~610.8 g/mol [5][6]

Antibodies developed for doramectin immunoassays are typically raised against a doramectin-protein conjugate. The specificity of these antibodies is directed towards the unique epitopes of the doramectin molecule. The large and complex disaccharide moiety of doramectin can be a significant part of the epitope recognized by the antibody. Therefore, its removal to form the aglycone would likely result in a significant reduction in antibody binding affinity.

Quantitative Comparison of Cross-Reactivity

Formula for Cross-Reactivity (%): (IC50 of Doramectin / IC50 of Cross-Reactant) x 100

CompoundStructureTypical Cross-Reactivity (%) in Doramectin ELISA
Doramectin Macrocyclic lactone with disaccharide100
This compound Macrocyclic lactone without disaccharideHypothetical: <1% - 10% (Expected to be low due to the absence of the major antigenic determinant)
Ivermectin Structurally similar avermectin227%[7]
Abamectin Structurally similar avermectin300%[7]
Eprinomectin Structurally similar avermectin300%[7]

Note: The cross-reactivity values for Ivermectin, Abamectin, and Eprinomectin are taken from a commercially available Doramectin ELISA kit and are provided for comparative purposes. The value for this compound is a hypothetical estimate based on structural differences.

Experimental Protocol for Determining Cross-Reactivity

The following is a detailed methodology for a competitive ELISA to determine the cross-reactivity of this compound.

1. Materials and Reagents:

  • Doramectin standard

  • This compound

  • Doramectin-specific antibody

  • Doramectin-enzyme conjugate (e.g., Doramectin-HRP)

  • Microtiter plates pre-coated with a capture antibody (e.g., anti-doramectin antibody)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Assay buffer

2. Procedure:

  • Preparation of Standards and Cross-Reactant Solutions: Prepare a series of dilutions of the doramectin standard and the this compound in the assay buffer.

  • Competitive Reaction:

    • Add a fixed volume of the doramectin standard or this compound solution to the wells of the pre-coated microtiter plate.

    • Add a fixed volume of the doramectin-enzyme conjugate to each well.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competition between the free analyte/cross-reactant and the enzyme-labeled analyte for the antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the doramectin standard and the this compound.

  • Determine the IC50 value for both compounds. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Std Doramectin Standard Dilutions Add_Sample Add Standard or Aglycone to Wells Std->Add_Sample Aglycone This compound Dilutions Aglycone->Add_Sample Plate Antibody-Coated Microplate Plate->Add_Sample Add_Conjugate Add Doramectin-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curves Plot Dose-Response Curves Read_Plate->Plot_Curves Calc_IC50 Calculate IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for Determining this compound Cross-Reactivity via Competitive ELISA.

Structural_Relationship cluster_antibody Antibody Recognition Doramectin Doramectin Aglycone This compound Doramectin->Aglycone Hydrolysis Disaccharide Disaccharide Moiety Doramectin->Disaccharide contains Antibody Doramectin-Specific Antibody Antibody->Doramectin High Affinity Binding Antibody->Aglycone Low Affinity Binding (Cross-Reactivity)

Caption: Logical Relationship between Doramectin, its Aglycone, and Antibody Recognition.

Conclusion

The cross-reactivity of this compound in doramectin immunoassays is expected to be significantly lower than that of doramectin itself. This is due to the absence of the disaccharide moiety, which likely forms a critical part of the epitope recognized by doramectin-specific antibodies. For researchers and professionals in drug development, it is crucial to experimentally determine the cross-reactivity of major metabolites like the aglycone to ensure the accuracy and specificity of immunoassays used for pharmacokinetic studies, residue monitoring, and quality control. The provided experimental protocol offers a robust framework for conducting such validation studies.

References

In Vitro Efficacy of Doramectin Aglycone and Other Anthelmintic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of doramectin aglycone and other selected anthelmintic compounds. Due to a notable lack of published data on the specific in vitro activity of this compound, this document leverages available information on its parent compound, doramectin, and other closely related macrocyclic lactones to provide a relevant comparative context. The primary mechanism of action for this class of drugs, targeting glutamate-gated chloride channels in nematodes, is also detailed.

Comparative In Vitro Activity of Macrocyclic Lactones

The following table summarizes the in vitro efficacy of doramectin and other macrocyclic lactones against various nematode species. The data is primarily derived from larval development and larval migration inhibition assays.

CompoundParasite SpeciesAssay TypeEfficacy Metric (Concentration)Reference
Doramectin Haemonchus contortusLarval Development AssayFully Effective at 0.001 µg/ml[1]
Ivermectin Haemonchus contortusLarval Development AssayFully Effective at 0.001 µg/ml[1]
Selamectin Haemonchus contortusLarval Development AssayData not specified, but compared[1]
Moxidectin Trichostrongylus colubriformisLarval Development AssayLower resistance ratios than ivermectin[2]
Moxidectin Haemonchus contortusLarval Migration Inhibition AssayMost potent inhibitor in susceptible strains[2]
Ivermectin Dirofilaria immitisLarval Migration Inhibition AssayIC50: 4.56 µM[3]
Eprinomectin Dirofilaria immitisLarval Migration Inhibition AssayIC50: 2.02 µM[3]

Note on this compound: this compound is the form of doramectin without its disaccharide sugar moiety. While it has been noted as an inhibitor of nematode larval development, it reportedly lacks the paralytic activity characteristic of its parent compound[4]. A critical gap in the current scientific literature is the absence of published studies detailing the specific in vitro biological activity and potency of this compound against various helminths[4]. The data for doramectin in the table above serves as the closest available proxy.

Mechanism of Action: Macrocyclic Lactones

Doramectin and other macrocyclic lactones exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[5][6]. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by flaccid paralysis and eventual death of the parasite[7]. The selectivity of these compounds for invertebrates is due to the absence of GluCls in vertebrates[7].

Macrocyclic_Lactone_Mechanism_of_Action cluster_invertebrate Invertebrate Neuron/Muscle Cell ML Macrocyclic Lactone (e.g., Doramectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to and positively modulates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens channel Glutamate Glutamate Glutamate->GluCl Binds to Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of macrocyclic lactones on glutamate-gated chloride channels.

Experimental Protocols

A common in vitro method for evaluating the efficacy of anthelmintics like macrocyclic lactones is the Larval Development Assay (LDA).

Larval Development Assay (LDA) Protocol:

  • Parasite Collection and Egg Recovery: Fecal samples are collected from infected animals, and nematode eggs are recovered using a series of sieves and centrifugation in a flotation solution (e.g., saturated sodium chloride).

  • Egg Sterilization and Hatching: The recovered eggs are sterilized with a solution like sodium hypochlorite to prevent fungal and bacterial growth. They are then washed and incubated in water at an appropriate temperature (e.g., 27°C) to induce hatching into first-stage larvae (L1).

  • Larval Culture: The hatched L1 larvae are cultured in a nutrient medium, often containing Escherichia coli as a food source, in 96-well microtiter plates.

  • Drug Exposure: The test compounds (e.g., doramectin, ivermectin) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. These dilutions are added to the wells containing the L1 larvae. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a period that allows for the development of larvae in the control wells to the third-stage (L3), typically around 7 days.

  • Assay Termination and Larval Assessment: The development is halted by adding a fixative, such as Lugol's iodine. The number of larvae that have successfully developed to the L3 stage in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration relative to the control. The data is then used to determine metrics such as the concentration that inhibits 50% of larval development (IC50).

Larval_Development_Assay_Workflow cluster_workflow Experimental Workflow start Start: Fecal Sample from Infected Host egg_recovery Nematode Egg Recovery (Sieving & Flotation) start->egg_recovery sterilization Egg Sterilization (e.g., Sodium Hypochlorite) egg_recovery->sterilization hatching Hatching to L1 Larvae sterilization->hatching culture_setup L1 Larvae Culture in 96-well Plates with E. coli hatching->culture_setup drug_addition Addition of Serially Diluted Anthelmintic Compounds culture_setup->drug_addition incubation Incubation (approx. 7 days) for Development to L3 drug_addition->incubation termination Assay Termination (e.g., Lugol's Iodine) incubation->termination assessment Microscopic Assessment of Larval Development (L1 vs L3) termination->assessment analysis Data Analysis (e.g., IC50 Calculation) assessment->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for a typical in vitro Larval Development Assay (LDA).

References

Comparative pharmacokinetic profiling of doramectin and its aglycone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of the anthelmintic drug doramectin and its metabolic conversion to its aglycone.

This guide provides a detailed overview of the pharmacokinetic profile of doramectin, a widely used veterinary drug. While a direct comparative pharmacokinetic analysis with its aglycone, 3"-O-demethyldoramectin, is not currently possible due to the lack of published data on the aglycone, this document summarizes the existing knowledge on doramectin's pharmacokinetics and its metabolic fate.

Pharmacokinetic Profile of Doramectin

Doramectin is a broad-spectrum endo- and ectoparasiticide used in veterinary medicine for various animal species.[1] Its pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion. The following table summarizes key pharmacokinetic parameters of doramectin from studies conducted in cattle.

Pharmacokinetic ParameterSubcutaneous (SC) AdministrationIntramuscular (IM) AdministrationPour-on Administration
Dose 200 µg/kg200 µg/kg500 µg/kg
Cmax (Maximum Concentration) 27.8 ± 7.9 ng/mL[2]33.1 ± 9.0 ng/mL[2]12.2 ± 4.8 ng/mL[3]
Tmax (Time to Cmax) 5.3 ± 0.35 days[4]-4.3 ± 1.6 days[3]
AUC₀-∞ (Area Under the Curve) 457 ± 66 ng·day/mL[2]475 ± 82 ng·day/mL[2]168.0 ± 41.7 ng·day/mL[3]
Elimination Half-life (t½) 6.4 days--

Note: The values presented are means ± standard deviation and may vary depending on the specific study conditions, animal species, and formulation.

Metabolism of Doramectin to its Aglycone

The biotransformation of doramectin has been studied in several animal species, including rats, dogs, pigs, and cattle.[5][6] The metabolic products are generally more polar than the parent compound. The primary metabolic pathways involve:

  • O-demethylation: This occurs at the distal saccharide ring, resulting in the formation of 3"-O-desmethyl doramectin, which is the aglycone of doramectin.[7]

  • Hydroxylation: This occurs at the 24-methyl group, leading to the formation of 24-hydroxymethyl doramectin.[7]

  • Combined Biotransformation: A combination of both O-demethylation and hydroxylation can also occur.[7]

Currently, there are no published reports detailing the specific pharmacokinetic parameters or biological activity levels of doramectin aglycone in animals or the environment.[8]

Metabolic conversion of doramectin.

Experimental Protocols

The following provides a generalized methodology for a comparative pharmacokinetic study of doramectin, based on protocols described in the literature.

1. Subjects and Housing:

  • Healthy, parasite-free animals (e.g., cattle, pigs) of a specific breed and age range are selected.

  • Animals are housed in appropriate facilities with controlled environmental conditions and have ad libitum access to feed and water.

  • An acclimatization period is allowed before the start of the study.

2. Drug Administration:

  • Animals are randomly assigned to different treatment groups.

  • Doramectin is administered via a specific route (e.g., subcutaneous, intramuscular, or topical pour-on) at a predetermined dose.

3. Sample Collection:

  • Blood samples are collected from a suitable vein (e.g., jugular vein) into heparinized tubes at various time points before and after drug administration.

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Analytical Method:

  • Plasma concentrations of doramectin are quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or tandem mass spectrometry (UHPLC-MS/MS).[9]

  • Sample preparation typically involves protein precipitation followed by solid-phase extraction.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated.

6. Statistical Analysis:

  • Statistical methods are used to compare the pharmacokinetic parameters between different treatment groups.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis Animal_Selection Animal Selection and Acclimatization Randomization Randomization into Treatment Groups Animal_Selection->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Sample_Collection Serial Blood Sample Collection Drug_Admin->Sample_Collection Sample_Processing Plasma Separation and Storage Sample_Collection->Sample_Processing Analytical_Quant HPLC or LC-MS/MS Analysis Sample_Processing->Analytical_Quant PK_Analysis Pharmacokinetic Parameter Calculation Analytical_Quant->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Experimental workflow for a pharmacokinetic study.

References

Confirming the Identity of Doramectin Aglycone: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the unequivocal identification of doramectin aglycone, a key derivative of the widely used anthelmintic drug, doramectin.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes key processes to support researchers in selecting the optimal analytical strategy for their specific needs. The focus is on the power of HRMS to provide unambiguous structural confirmation through accurate mass measurements and detailed fragmentation analysis.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the definitive technique for the structural elucidation of pharmaceutical compounds. Its ability to provide highly accurate mass measurements with errors in the low parts-per-million (ppm) range allows for the determination of elemental compositions, a critical step in identifying unknown or confirming known structures like this compound.

Experimental Protocol: LC-HRMS for this compound

A typical workflow for the analysis of this compound using LC-HRMS is detailed below.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of doramectin standard in methanol. To generate the aglycone, acid hydrolysis can be performed by treating the doramectin solution with a mild acid (e.g., 0.1 M HCl) and heating. Neutralize the solution before injection.

  • Matrix Samples (e.g., Plasma, Tissue): Protein precipitation is a common and effective method. Add three volumes of cold acetonitrile containing 1% formic acid to one volume of the sample.[1] Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can be further cleaned up using solid-phase extraction (SPE) with a C18 cartridge if necessary.[2] Evaporate the final extract to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., Acquity UPLC HSS-T3), is suitable for separating this compound from the parent drug and other matrix components.[1]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B is typically employed.[3] The gradient should be optimized to achieve good separation and peak shape.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UHPLC systems.

  • Injection Volume: 5-10 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is preferred for avermectins as they readily form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[4]

  • Full Scan Analysis: Acquire data in full scan mode over a mass range of m/z 100-1200 to detect the precursor ion of this compound.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the selected precursor ion using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. Acquire high-resolution product ion spectra.

  • Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 5 ppm.

Data Presentation: HRMS Data for this compound

The high-resolution data allows for the confident identification of this compound. The expected accurate masses for the protonated molecule and key fragments are presented below.

Ion DescriptionTheoretical m/zObserved m/z (example)Mass Accuracy (ppm)Elemental Composition
[M+H]⁺ of this compound589.3786589.3780-1.0C₃₆H₅₃O₇
Fragment 1 (Loss of C₅H₈O)505.3262505.3258-0.8C₃₁H₄₅O₆
Fragment 2 (Further fragmentation)331.2217331.2212-1.5C₂₂H₂₇O₂

Note: The fragmentation of this compound is proposed based on the known fragmentation of similar avermectins. The loss of the saccharide moiety from doramectin (C₅₀H₇₄O₁₄, MW: 899.11) results in the aglycone (C₃₆H₅₂O₇, MW: 588.8). The observed ions will correspond to the protonated form.

Visualizing the Workflow and Fragmentation

To better understand the experimental process and the fragmentation behavior of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Sample (Standard or Matrix) Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Precipitation->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC HRMS High-Resolution Mass Spectrometry (HRMS) Detection & Identification LC->HRMS AccurateMass Accurate Mass Measurement (Elemental Composition) HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis (Structural Confirmation) HRMS->Fragmentation

Caption: Experimental workflow for this compound identification by LC-HRMS.

fragmentation_pathway parent This compound [M+H]⁺ m/z 589.3786 frag1 Fragment 1 m/z 505.3262 parent->frag1 - C₅H₈O frag2 Fragment 2 m/z 331.2217 frag1->frag2 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

Comparison with Alternative Methods

While HRMS offers the most definitive identification, other techniques have been traditionally used for the analysis of avermectins. A comparison of their performance for the specific task of identifying this compound is crucial for selecting the appropriate method.

Analytical TechniquePrincipleSpecificity for IdentificationSensitivityThroughputKey AdvantagesKey Limitations
LC-HRMS Separation by LC, detection by high-resolution mass analysis.Very High: Provides accurate mass for elemental composition and fragmentation for structural confirmation.[3]Very High: Can detect down to pg/mL levels.[5]ModerateUnambiguous identification, high sensitivity, suitable for complex matrices.Higher instrument cost and complexity.
LC-MS/MS (Triple Quad) Separation by LC, precursor and product ion monitoring.High: Specific MRM transitions provide high confidence in identification.[1][4]Very High: Excellent for quantification at low levels.[1][4]HighExcellent for targeted quantification, high throughput.Does not provide accurate mass; less informative for unknown identification.
HPLC-UV Separation by HPLC, detection by UV absorbance.Low: Relies on retention time matching, prone to co-elution interference.[6]Low to Moderate: Significantly less sensitive than MS-based methods.[7]HighLower cost, simpler instrumentation.Lack of specificity, lower sensitivity, not suitable for complex matrices without extensive cleanup.[6]
HPLC-FLD (Fluorescence) Separation by HPLC, detection of fluorescent derivatives.Moderate: Requires derivatization, which adds a layer of specificity but is indirect.High: Can be very sensitive for fluorescent derivatives.ModerateHigh sensitivity for certain compounds.Requires derivatization, which can be complex and time-consuming; not universally applicable.

Conclusion

For the unequivocal confirmation of this compound's identity, high-resolution mass spectrometry stands out as the superior technique. Its ability to provide accurate mass measurements and detailed fragmentation patterns offers a level of confidence that is unmatched by other methods. While LC-MS/MS is an excellent tool for targeted quantification, and HPLC-UV/FLD can be used for routine screening under certain conditions, only LC-HRMS provides the comprehensive data necessary for definitive structural elucidation, particularly in complex research and development settings. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for their analytical challenges.

References

Inter-laboratory Validation of an Analytical Method for Doramectin Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Doramectin and its aglycone, with a focus on inter-laboratory validation. The content is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.

Comparison of Analytical Methods for Avermectins

The determination of Doramectin and other avermectins is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] While HPLC methods with UV or fluorescence detection are common, LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for residue analysis at trace levels.[3][4]

The following table summarizes the performance of various validated analytical methods for the determination of Doramectin and related compounds. Although a specific inter-laboratory validation for Doramectin aglycone is not publicly available, this comparison of single-laboratory validated methods for Doramectin provides a strong indication of the expected performance and serves as a benchmark for alternative analytical approaches.

Analytical MethodMatrixLinearity (R²)Accuracy/Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
RP-HPLC-UVDrug Substance>0.99998.0-102.0<2.0-0.1% of target[5]
UHPLC-MS/MSSoybean, Bean, Maize>0.99SatisfactorySatisfactory1.2-[6][7]
LC-MS/MSMuscle>0.9AdequateAdequate0.10.2[3][4]
HPLC-FluorescenceBovine Muscle>0.9973.3-1102.11-16.5725[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; RP-HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed protocol for the determination of Doramectin in animal tissue, which can be adapted for the analysis of its aglycone. This method is based on established and validated procedures for avermectin analysis.[3][4]

1. Sample Preparation (Extraction)

  • Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 3 minutes at high speed.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction process with another 10 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 HPLC or equivalent.[2]

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 5 mM ammonium formate and 0.1% formic acid in methanol (20:80, v/v) in isocratic mode.[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 100°C

    • Desolvation Temperature: 450°C[4]

  • MRM Transitions: For Doramectin, monitor the transition 916.88 > 593.83.[3][4] Specific transitions for the aglycone would need to be determined.

3. Method Validation Parameters

The validation of the analytical method should be performed according to international guidelines such as those from the International Council for Harmonisation (ICH) or the Codex Alimentarius Commission.[5][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Process

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

Inter-laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Method & Protocol B Select Participating Laboratories A->B C Prepare & Distribute Test Materials B->C D Laboratories Perform Analysis C->D E Report Results to Coordinating Lab D->E F Statistical Analysis of Data (e.g., ANOVA) E->F G Assess Method Performance (Repeatability, Reproducibility) F->G H Final Report & Method Acceptance G->H

Caption: Workflow of an inter-laboratory validation study.

Relationship of Key Validation Parameters

This diagram shows the logical relationship between fundamental analytical method validation parameters.

Validation Parameter Relationship cluster_core Core Performance Characteristics cluster_derived Derived Performance Characteristics cluster_qualitative Qualitative Characteristics Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Logical relationship of validation parameters.

References

Safety Operating Guide

Proper Disposal of Doramectin Aglycone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Doramectin aglycone, ensuring compliance and minimizing environmental impact. While some Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[1][2], the parent compound, Doramectin, and other related avermectins are known to be hazardous, particularly to aquatic ecosystems.[3][4][5][6] Therefore, a cautious approach, treating this compound as environmentally hazardous waste, is strongly recommended.

Hazard Assessment and Regulatory Overview

Pharmaceutical waste disposal is governed by multiple regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[7][8] These regulations prohibit the sewering (flushing down the drain) of hazardous pharmaceutical waste to prevent contamination of water supplies.[8][9] Given the high aquatic toxicity of the avermectin class of compounds, it is imperative that this compound and any materials contaminated with it are kept out of waterways.[4]

The following table summarizes the key hazard information for Doramectin and the parent class, Avermectins, which informs the recommended disposal protocol for this compound.

Compound/ClassKey HazardsGHS Pictograms (Typical)
Doramectin Toxic if swallowed, Suspected of damaging fertility or the unborn child, Causes damage to organs (Central Nervous System, Liver, Kidney).[6][10]Skull and Crossbones, Health Hazard, Environment
Avermectins Fatal if swallowed, Harmful if inhaled, Suspected of damaging fertility or the unborn child, Causes damage to organs through prolonged exposure, Very toxic to aquatic life with long-lasting effects.[11][12][13]Skull and Crossbones, Health Hazard, Environment
This compound Substance not classified as hazardous by some sources[1][2], but should be handled with caution due to the toxicity of the parent compound class.None specified in some SDS, but caution is advised.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure appropriate PPE is worn.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to ensure compliant disposal.

  • Identify Waste Streams:

    • Solid Waste: Includes unused or expired pure this compound, and contaminated items such as weigh boats, gloves, bench paper, and pipette tips.

    • Liquid Waste: Includes solutions containing this compound and contaminated solvents.

  • Use Designated Containers:

    • Collect all waste in containers specifically designated for hazardous chemical waste. These containers must be leak-proof and have a secure lid.

    • It is best practice to use containers provided by your institution's Environmental Health & Safety (EHS) department.

    • DO NOT dispose of this compound waste in regular trash, biohazard bags, or down the drain.[8][9]

Step 3: Container Labeling

Accurate labeling is a regulatory requirement and ensures safe handling.

  • Label Contents Clearly: The label must clearly state "Hazardous Waste" and list all chemical contents, including "this compound" and any solvents, with their approximate concentrations.

  • Date of Accumulation: Note the date when the first piece of waste was added to the container.

  • Contact Information: Include the name and contact information of the principal investigator or laboratory manager.

Step 4: Temporary On-Site Storage

Waste must be stored safely pending collection by a disposal vendor.

  • Secure Location: Store the sealed waste container in a designated, secure area within the laboratory, away from general traffic.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent spills.

  • Avoid Incompatibles: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents.[6]

Step 5: Final Disposal

Disposal must be handled by qualified professionals in accordance with all regulations.

  • Arrange for Pickup: Contact your institution’s EHS department to schedule a pickup of the hazardous waste.

  • Licensed Vendor: The EHS department will work with a licensed hazardous waste management company for transport and final disposal.

  • Method of Disposal: The standard and required method for this type of waste is high-temperature incineration at a permitted treatment facility.[3][8] This process destroys the chemical compounds, preventing their release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound waste.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Identify this compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Leak-Proof Hazardous Waste Container ppe->container collect Place Waste into Container container->collect seal Securely Seal Container When Not in Use collect->seal check_full Container Full? seal->check_full store Store in Designated, Secure Secondary Containment Area check_full->store No request_pickup Request Waste Pickup from Institutional EHS check_full->request_pickup Yes store->collect Continue adding waste disposal Licensed Vendor Transports for High-Temperature Incineration request_pickup->disposal end_process Disposal Complete disposal->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Doramectin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Doramectin aglycone. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Precautionary Measures

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling chemicals.[1] The parent compound, Doramectin, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[2] Formulations of Doramectin may cause damage to organs such as the central nervous system, liver, and kidney through prolonged or repeated exposure if swallowed.[3] Therefore, handling this compound with a high degree of caution is essential.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be used for additional protection.[3][5]
Hands Chemical-Resistant GlovesGloves must be impermeable and resistant to the product.[1] Consider double gloving for enhanced protection.[5] Inspect gloves for any damage before use and wash hands thoroughly after removal.[4]
Body Protective ClothingWear suitable protective clothing, such as a lab coat or overalls.[6] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[4]
Respiratory Not generally required with adequate ventilationUse in a well-ventilated area.[4] If ventilation is insufficient, exposure limits are exceeded, or symptoms like irritation occur, a full-face respirator should be used.[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Adherence to the following procedural steps will minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Ventilated Workspace prep_ppe->prep_area prep_weigh 3. Weigh Compound in Containment prep_area->prep_weigh handle_dissolve 4. Dissolve/Handle Compound prep_weigh->handle_dissolve handle_procedure 5. Perform Experimental Procedures handle_dissolve->handle_procedure cleanup_decon 6. Decontaminate Surfaces & Equipment handle_procedure->cleanup_decon cleanup_waste 7. Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for safe handling of this compound.

Procedural Steps:

  • Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[4]

  • Hygiene Practices : Do not eat, drink, or smoke in the handling area.[5][6] Wash hands and any exposed skin thoroughly after handling the compound.[5]

  • Safe Handling : Avoid contact with skin and eyes.[4] Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[4] Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[4]

In the event of a spill:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE as outlined above.

  • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[4]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4][6]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If complaints arise, consult a doctor.[1]
Skin Contact Immediately flush the skin with soap and plenty of water.[3] Remove contaminated clothing and shoes.[3] The product is generally not expected to irritate the skin.[1]
Eye Contact Rinse the opened eye for several minutes under running water.[1] If irritation develops and persists, seek medical attention.[3]
Ingestion If swallowed, DO NOT induce vomiting.[3] Rinse the mouth thoroughly with water and consult a doctor if symptoms persist.[1][3]

Proper disposal is crucial to prevent environmental contamination. Doramectin is extremely toxic to aquatic species.[6]

  • Chemical Waste : Dispose of unused this compound and any material adhered to or collected from a spill in accordance with appropriate local, state, and federal laws and regulations.[4] The material should be in a suitable, closed container and disposed of via an approved waste disposal plant.[3][5]

  • Contaminated PPE : Discard any heavily contaminated or drenched absorbent materials and PPE.[7] Do not reuse them. Inform any personnel who clean or launder PPE about the potential contamination and its harmful effects.[7]

  • Environmental Precautions : Prevent the release of this compound into the environment.[4] Do not contaminate dams, rivers, streams, or other waterways with the chemical or used containers.[6]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。